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  • Product: 2-(Cyclohexylamino)phenol hydrochloride
  • CAS: 1171154-61-2

Core Science & Biosynthesis

Foundational

2-(Cyclohexylamino)phenol Hydrochloride: Chemical Properties, Synthesis, and Application Workflows

Executive Summary 2-(Cyclohexylamino)phenol hydrochloride is a highly versatile secondary amine derivative of ortho-aminophenol. While traditionally utilized as a bifunctional building block in medicinal chemistry for th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Cyclohexylamino)phenol hydrochloride is a highly versatile secondary amine derivative of ortho-aminophenol. While traditionally utilized as a bifunctional building block in medicinal chemistry for the synthesis of bioactive heterocycles, it has recently gained critical importance in environmental analytical chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, contrasts classic and modern synthetic methodologies, and outlines field-proven protocols designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Properties

The free base of 2-(cyclohexylamino)phenol is highly electron-rich, making it notoriously susceptible to auto-oxidation into dark-colored quinone imines upon exposure to atmospheric oxygen and light.

Causality of the Salt Form: Converting the compound into its hydrochloride salt protonates the secondary amine. This eliminates the nitrogen's electron-donating mesomeric effect (+M), drastically raising the oxidation potential of the aromatic core. This stabilization is mandatory for long-term storage and reproducible analytical performance [1].

Quantitative Data Summary
PropertyValue
Chemical Name 2-(Cyclohexylamino)phenol hydrochloride
CAS Registry Number 1171154-61-2
Molecular Formula C₁₂H₁₈ClNO (Free base: C₁₂H₁₇NO)
Molecular Weight 227.73 g/mol
Appearance Off-white to pale brown crystalline powder
Solubility Soluble in DMSO, Methanol; Moderately soluble in Water
Storage Conditions Inert atmosphere (Argon/N₂), 2-8°C, desiccated

Synthetic Methodologies: From Classic to One-Shot Assembly

The synthesis of N-functionalized 2-aminophenols has historically relied on the reductive amination of pre-formed aminophenols. However, recent breakthroughs in C–H manipulation have introduced one-shot dehydrogenative assemblies.

  • The Classic Route (Reductive Amination): Utilizes 2-aminophenol and cyclohexanone. The reaction proceeds via an imine/enamine intermediate, which is subsequently reduced using a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃).

  • The Modern Route (Dehydrogenative Aromatization): As detailed in recent literature (), cyclohexanone and cyclohexylamine can be directly coupled. Using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as a metal-free oxidant, the cyclohexyl ring of the ketone is stepwise desaturated and aromatized into a phenol ring.

Causality in Oxidant Choice: TEMPO is selected over transition-metal catalysts (e.g., Pd/C) because metals often suffer from catalyst poisoning by the amine or promote unwanted over-oxidation of the newly formed aminophenol [2].

Synthesis A 2-Aminophenol + Cyclohexanone B Classic Route: Reductive Amination (NaBH(OAc)3 / AcOH) A->B E 2-(Cyclohexylamino)phenol (Free Base) B->E C Cyclohexanone + Cyclohexylamine D Modern Route: Dehydrogenative Aromatization (TEMPO, 120°C) C->D D->E F HCl Gas / Et2O (Stabilization) E->F G 2-(Cyclohexylamino)phenol Hydrochloride F->G

Fig 1. Divergent synthetic pathways for 2-(Cyclohexylamino)phenol hydrochloride.

Experimental Protocols: Self-Validating Systems

Protocol A: Classic Reductive Amination

This protocol is designed with built-in validation steps to ensure high-fidelity yields.

  • Imine Formation:

    • Combine 2-aminophenol (1.0 eq, 10 mmol) and cyclohexanone (1.1 eq, 11 mmol) in 30 mL anhydrous 1,2-dichloroethane (DCE).

    • Add glacial acetic acid (1.2 eq). Rationale: Acetic acid acts as a Brønsted acid to protonate the ketone's carbonyl oxygen, increasing its electrophilicity without fully neutralizing the weakly nucleophilic ortho-aminophenol.

    • Self-Validation: Monitor via ATR-FTIR. The ketone carbonyl stretch (~1715 cm⁻¹) will disappear, replaced by an imine C=N stretch (~1650 cm⁻¹).

  • Selective Reduction:

    • Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

    • Rationale: NaBH(OAc)₃ selectively reduces the protonated iminium ion over the unreacted ketone, preventing the formation of cyclohexanol byproducts.

  • Workup & Salt Precipitation:

    • Quench carefully with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

    • Dissolve the crude free base in 20 mL anhydrous diethyl ether.

    • Dropwise add 2M HCl in diethyl ether at 0°C until precipitation ceases.

    • Self-Validation: The free base is highly soluble in ether, while the HCl salt is completely insoluble. The immediate precipitation inherently purifies the product from unreacted neutral organic impurities. Filter and dry under vacuum.

Protocol B: Modern Dehydrogenative Assembly
  • Condensation/Oxidation: Combine cyclohexanone (1.5 eq) and cyclohexylamine (1.0 eq) in a pressure tube. Add TEMPO (3.8 eq) [2].

  • Thermal Aromatization: Seal the tube under an Argon atmosphere and heat to 120°C for 16 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc gradient). Convert to the HCl salt using the ether/HCl method described in Protocol A.

Applications in Medicinal Chemistry & Environmental Analysis

Medicinal Chemistry: Benzoxazole Scaffolds

Due to the adjacent hydroxyl and secondary amine groups, 2-(cyclohexylamino)phenol is a privileged precursor for synthesizing N-substituted benzoxazoles. Oxidative cyclization with aldehydes under mild conditions yields highly substituted heterocyclic libraries used in kinase inhibitor development.

Environmental Analysis: Zwitterionic Pollutant Proxy

The discovery of highly toxic tire rubber degradants, specifically 6PPD-quinone, has sparked urgent interest in p-phenylenediamine-phenols (PPDPs) (). Causality in Analytical Workflows: When using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect unknown zwitterionic pollutants, distinguishing between ortho, meta, and para isomers is a major bottleneck. 2-(Cyclohexylamino)phenol HCl serves as a critical ortho-isomer standard. By mapping its specific carbon isotopologue distribution and MS/MS fragmentation pathways in both ESI+ and ESI- modes, researchers can create a negative-control retention time library against the toxic para-isomers found in environmental water samples [3].

Applications A 2-(Cyclohexylamino)phenol HCl B Medicinal Chemistry A->B E Environmental Analysis A->E C Benzoxazole Synthesis (Oxidative Cyclization) B->C D Bioactive Heterocycles C->D F LC-HRMS Profiling (Isomer Standard) E->F G Tire Rubber Degradant (PPDP) Identification F->G

Fig 2. Downstream application workflows in medicinal and environmental chemistry.

References

  • Science Advances. "Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly." Sci Adv. 2024 May; 10(18). Available at:[Link]

  • Analytica Chimica Acta. "Nontarget analysis and characterization of p-phenylenediamine-quinones and -phenols in tire rubbers by LC-HRMS and chemical species-specific algorithm." Analytica Chimica Acta 1326:343123 (August 2024). Available at:[Link]

Exploratory

Synthesis of 2-(Cyclohexylamino)phenol Hydrochloride: A Comprehensive Methodological Guide

Executive Summary & Chemical Rationale The synthesis of 2-(cyclohexylamino)phenol hydrochloride represents a critical transformation in organic chemistry, bridging simple aromatic and aliphatic precursors to form complex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The synthesis of 2-(cyclohexylamino)phenol hydrochloride represents a critical transformation in organic chemistry, bridging simple aromatic and aliphatic precursors to form complex secondary amines. Derivatives of o-aminophenol are highly valued in drug development and materials science for their potent antioxidant properties, biological activities, and utility as precursors for benzoxazole ring systems[1],[2].

The most efficient synthetic strategy to achieve this is the reductive amination of o-aminophenol with cyclohexanone. This two-stage cascade involves the initial condensation of the primary amine with the ketone to form a Schiff base (imine), followed by the reduction of the imine to the corresponding secondary amine. Finally, the free base is trapped as a stable hydrochloride salt to prevent air-oxidation of the electron-rich aminophenol core and to enhance shelf-life and solubility[3].

Mechanistic Pathway

The transformation relies on strict thermodynamic and kinetic controls. In the first step, the nucleophilic attack of the o-aminophenol nitrogen onto the electrophilic carbonyl carbon of cyclohexanone generates a hemiaminal intermediate. Driven by the elimination of water, this intermediate collapses into a Schiff base.

Because the resulting imine is in equilibrium with the starting materials, an irreversible reduction step is required to drive the reaction forward. This can be achieved via catalytic hydrogenation (e.g., H₂ over PtO₂) or through chemoselective hydride donors (e.g., NaBH(OAc)₃)[1],[4].

ReactionMechanism A o-Aminophenol + Cyclohexanone B Hemiaminal Intermediate A->B Nucleophilic Attack (-H2O) C Schiff Base (Imine) B->C Dehydration (Acid Catalysis) D 2-(Cyclohexylamino)phenol (Free Base) C->D Reduction (H2/PtO2) E 2-(Cyclohexylamino)phenol HCl Salt D->E HCl / iPrOH Precipitation

Fig 1: Reductive amination mechanism from o-aminophenol to the hydrochloride salt.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded within the workflow to verify the completion of critical steps before proceeding, thereby preventing the carryover of impurities.

Protocol A: Catalytic Hydrogenation (The Adams' Catalyst Route)

This method is the industrial standard for scalable synthesis, offering high atom economy and simple purification[3].

Causality Note: Absolute ethanol is selected as the solvent because it solubilizes both the polar o-aminophenol and the non-polar cyclohexanone while facilitating high hydrogen gas solubility. Platinum(IV) oxide (PtO₂) is chosen over Pd/C due to its superior activity for imine reduction at ambient temperature and pressure.

  • Condensation & Reduction: In a 500 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 2-aminophenol and 10.4 g (0.1 mol) of cyclohexanone in 200 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 0.2 g of PtO₂. (Caution: PtO₂ can catalyze the ignition of flammable vapors; purge the flask with nitrogen prior to addition).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2–4 hours.

  • IPC 1 (Reaction Completion): Sample a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. Proceed only when the Schiff base mass (m/z 189) is fully consumed and the free base (m/z 191) is the dominant peak.

  • In-Situ Salt Formation: Add 0.1 mol of HCl (typically as a 5–6 M solution in isopropanol) directly to the reaction mixture prior to catalyst filtration.

    • Expert Insight: The free base possesses both a secondary amine and a phenolic hydroxyl group, which can strongly coordinate to the platinum metal surface, leading to yield loss. Adding HCl protonates the amine, breaking this coordination and fully dissolving the product into the solvent matrix.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pt catalyst. Wash the pad with an additional 20 mL of ethanol.

  • Concentration & Precipitation: Evaporate the filtrate in vacuo to a thick syrup. Add 150 mL of cold diethyl ether and triturate vigorously until a white to off-white crystalline solid precipitates.

  • Isolation: Filter the precipitate, wash with fresh cold diethyl ether, and dry under high vacuum to afford 2-(cyclohexylamino)phenol hydrochloride.

Workflow Condensation 1. Condensation o-Aminophenol + Cyclohexanone in EtOH Reduction 2. Catalytic Reduction H2 (1 atm), PtO2, RT Condensation->Reduction IPC1 IPC 1: LC-MS Confirm Free Base Mass (m/z 191) Reduction->IPC1 SaltForm 3. In-Situ Salt Formation Add HCl in Isopropanol IPC1->SaltForm Pass Filtration 4. Catalyst Removal Filter PtO2 & Concentrate Filtrate SaltForm->Filtration Precipitation 5. Precipitation & Isolation Add Diethyl Ether, Filter, Dry Filtration->Precipitation

Fig 2: Self-validating workflow for the catalytic synthesis and isolation of the HCl salt.

Protocol B: Chemoselective Hydride Reduction

For discovery-scale laboratories lacking pressurized hydrogen infrastructure, sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the gold standard. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, making it unreactive toward the cyclohexanone starting material but highly reactive toward the electrophilic iminium ion intermediate[1].

  • Imine Formation: Dissolve 0.1 mol 2-aminophenol and 0.1 mol cyclohexanone in 250 mL of 1,2-dichloroethane (DCE). Add 1.2 equivalents of glacial acetic acid to catalyze iminium ion formation.

  • Reduction: Cool the vessel to 0°C. Add 1.5 equivalents (0.15 mol) of NaBH(OAc)₃ portion-wise to control the mild exotherm.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • IPC 1: Perform TLC (Hexane:EtOAc 7:3, UV active) to ensure complete consumption of the o-aminophenol precursor.

  • Workup: Quench the reaction with 100 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude free base in minimal isopropanol, add 1.05 equivalents of HCl in isopropanol, and precipitate the salt using diethyl ether as described in Protocol A.

Quantitative Data and Methodological Comparison

The selection between catalytic hydrogenation and hydride reduction depends heavily on the scale of the operation and the available laboratory infrastructure. The table below summarizes the quantitative and operational metrics of both methodologies.

ParameterProtocol A: Catalytic HydrogenationProtocol B: Hydride Reduction
Primary Reagents H₂ gas (1 atm), PtO₂ (Adams' Catalyst)NaBH(OAc)₃, Glacial Acetic Acid
Optimal Solvent Absolute Ethanol1,2-Dichloroethane (DCE)
Reaction Time 2 – 4 hours12 – 16 hours
Typical Yield 85 – 95%75 – 85%
In-Process Control LC-MS (Target m/z: 191)TLC / LC-MS
Scalability Excellent (Preferred for pilot/process scale)Moderate (Preferred for discovery scale)
Safety Profile Requires strict H₂ handling protocolsAvoids flammable gas; generates acetate waste

Downstream Processing: The Physics of Salt Isolation

The isolation of the final product relies on the differential solubility of the target molecule versus its impurities.

By utilizing HCl in isopropanol , the reaction introduces the necessary chloride counter-ion without introducing water, which would otherwise hydrolyze unreacted imine or complicate drying. The resulting 2-(cyclohexylamino)phenol hydrochloride is highly soluble in lower alcohols (ethanol, isopropanol) but completely insoluble in non-polar ethereal solvents.

When diethyl ether is introduced to the concentrated alcoholic syrup, it rapidly lowers the dielectric constant of the solvent mixture. This forces the highly polar hydrochloride salt to crash out of solution as a pure crystalline solid, while any unreacted cyclohexanone, non-basic organic impurities, or residual acetic acid (in Protocol B) remain dissolved in the supernatant[3].

References

  • Sodium Borohydride on Wet Clay: Solvent-free Reductive Amination of Carbonyl Compounds Using Microwaves. mdma.ch. 5

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. researchgate.net. 2

  • Synthesis of 2-Cyclohexylaminophenol hydrochloride. prepchem.com. 6

  • Iron Catalysis in Organic Synthesis | Chemical Reviews. acs.org. 4

Sources

Foundational

Comprehensive Technical Guide on 2-(Cyclohexylamino)phenol Hydrochloride: Molecular Architecture, Synthesis, and Applications

Executive Summary 2-(Cyclohexylamino)phenol hydrochloride is a highly versatile, structurally constrained bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Cyclohexylamino)phenol hydrochloride is a highly versatile, structurally constrained bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring both a nucleophilic secondary amine and an adjacent phenolic hydroxyl group, this compound serves as a privileged precursor for synthesizing complex heterocyclic scaffolds, most notably N-substituted benzoxazoles.

This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating synthetic workflow via reductive amination, and outlines the mechanistic causality behind its handling, reactivity, and analytical characterization.

Molecular Architecture and Physicochemical Properties

The core architecture of 2-(cyclohexylamino)phenol consists of an ortho-aminophenol framework where the nitrogen atom is substituted with a sterically demanding cyclohexyl ring.

The Causality of the Hydrochloride Salt Form: Ortho-aminophenols are highly electron-rich systems. In their freebase form, they are notoriously susceptible to rapid auto-oxidation in the presence of atmospheric oxygen, degrading into highly colored, reactive quinone imines. By isolating the compound as a hydrochloride salt , the amine is protonated ( −NH2+​− ). This protonation withdraws electron density from the aromatic ring, drastically raising the oxidation potential, preventing degradation, and ensuring long-term shelf stability and aqueous solubility.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the compound, verified against commercial chemical databases[1]:

ParameterSpecification
Chemical Name 2-(Cyclohexylamino)phenol hydrochloride
CAS Registry Number 1171154-61-2
Molecular Formula C₁₂H₁₈ClNO (C₁₂H₁₇NO · HCl)
Molecular Weight 227.73 g/mol
Freebase Exact Mass 191.13 g/mol
SMILES String OC1=CC=CC=C1NC2CCCCC2.[H]Cl

Strategic Synthesis via Reductive Amination

The most robust and scalable method to construct the N-cyclohexyl moiety is the direct reductive amination of 2-aminophenol with cyclohexanone.

Mechanistic Causality of Reagent Selection: Historically, reductive aminations utilized sodium borohydride ( NaBH4​ ) or sodium cyanoborohydride ( NaBH3​CN ). However, NaBH4​ often prematurely reduces the ketone starting material, leading to poor yields, while NaBH3​CN generates highly toxic cyanide byproducts.

As established in the seminal work by , sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in 1,2-dichloroethane (DCE) is the optimal reagent[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the imine intermediate without attacking the unreacted cyclohexanone[3].

Synthesis A 2-Aminophenol + Cyclohexanone B Imine Intermediate (Condensation) A->B AcOH Catalyst, -H2O C Reductive Amination NaBH(OAc)3 / DCE B->C Reduction D Freebase Isolation (C12H17NO) C->D NaHCO3 Quench / Extraction E Salt Formation (HCl in Ether) D->E Acidification F 2-(Cyclohexylamino)phenol HCl (C12H18ClNO) E->F Crystallization

Synthetic workflow for 2-(Cyclohexylamino)phenol hydrochloride via reductive amination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual and physical cues are embedded to ensure the scientist can verify the success of each step in real-time.

  • Imine Condensation: Suspend 2-aminophenol (1.0 eq, 10.9 g) and cyclohexanone (1.05 eq, 10.3 g) in 1,2-dichloroethane (DCE, 150 mL). Add glacial acetic acid (1.0 eq) to catalyze the condensation. Validation Check: The mixture will initially appear as a dark suspension but will gradually clarify into a deep amber solution as the imine intermediate forms.

  • Selective Reduction: Cool the reaction flask to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 eq, 31.8 g) portion-wise over 30 minutes to control the mild exotherm. Remove the ice bath and stir at room temperature for 4–6 hours.

  • Quenching & Freebase Isolation: Carefully quench the reaction by slowly adding saturated aqueous NaHCO3​ (100 mL) until gas evolution ( CO2​ ) ceases. Extract the aqueous layer with dichloromethane ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude freebase as a viscous oil.

  • Hydrochloride Salt Formation: Dissolve the crude freebase in a minimal volume of anhydrous diethyl ether (approx. 50 mL). While stirring vigorously at 0 °C, add 2M HCl in diethyl ether dropwise. Validation Check: A white to off-white precipitate will immediately crash out of the solution, confirming the successful protonation of the amine.

  • Purification: Filter the precipitate under vacuum, wash with cold anhydrous ether ( 2×20 mL), and dry under high vacuum to afford the pure 2-(cyclohexylamino)phenol hydrochloride[1].

Mechanistic Insights and Downstream Reactivity

The strategic value of 2-(cyclohexylamino)phenol lies in its bifunctionality. The ortho-relationship of the nucleophilic centers allows it to undergo tandem acylation and cyclodehydration reactions.

When treated with a base to liberate the free amine, the compound can react with acyl chlorides, aldehydes, or orthoesters. The initial attack is typically driven by the more nucleophilic secondary amine, followed by an intramolecular ring closure by the phenolic oxygen, yielding N-cyclohexyl benzoxazole derivatives . Benzoxazoles are privileged pharmacophores found in numerous antimicrobial, anti-inflammatory, and antineoplastic agents.

Reactivity A 2-(Cyclohexylamino)phenol HCl B Freebase Generation (Base) A->B C Acylation (R-COCl or R-CHO) B->C Nucleophilic Attack D Cyclodehydration (-H2O) C->D Ring Closure E N-Cyclohexyl Benzoxazole Derivatives D->E Target Scaffold

Downstream application of 2-(Cyclohexylamino)phenol in the synthesis of benzoxazole derivatives.

Analytical Characterization Protocols

To ensure scientific integrity and confirm the success of the synthesis, the following analytical validations must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Electrospray Ionization in positive mode (ESI+).

    • Expected Result: The hydrochloride salt will dissociate in solution. The spectrum must show a dominant [M+H]+ peak at m/z 192.1 , corresponding to the protonated freebase ( C12​H18​NO+ ).

  • ¹H NMR (Nuclear Magnetic Resonance):

    • Method: 400 MHz, dissolved in DMSO- d6​ .

    • Expected Result: Look for a broad downfield signal (>9.0 ppm) integrating to 2 protons, representing the −OH and the −NH2+​− protons. The aromatic region (6.5–7.0 ppm) will show a 4-proton multiplet. The cyclohexyl methine proton adjacent to the nitrogen will appear as a distinct multiplet around 3.2 ppm, while the remaining 10 cyclohexyl protons will cluster as broad multiplets between 1.0 and 2.0 ppm.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]

Sources

Exploratory

2-(Cyclohexylamino)phenol hydrochloride physical and chemical characteristics

An In-depth Technical Guide to 2-(Cyclohexylamino)phenol Hydrochloride Introduction 2-(Cyclohexylamino)phenol hydrochloride is a chemical compound belonging to the aminophenol family. As a hydrochloride salt, it exhibits...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Cyclohexylamino)phenol Hydrochloride

Introduction

2-(Cyclohexylamino)phenol hydrochloride is a chemical compound belonging to the aminophenol family. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous media compared to its free base form, making it a more manageable substance for laboratory use. Its structure, which combines a phenolic ring, a secondary amine, and a bulky cyclohexyl group, makes it a valuable intermediate in various synthetic applications. This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, analytical protocols, and safety considerations, tailored for professionals in research and drug development.

Chemical Identity and Structure

Proper identification is the cornerstone of chemical research and application. The key identifiers and structural details for 2-(Cyclohexylamino)phenol hydrochloride are outlined below.

  • Chemical Name: 2-(Cyclohexylamino)phenol hydrochloride

  • CAS Number: 1171154-61-2[1]

  • Molecular Formula: C₁₂H₁₈ClNO[1]

  • Molecular Weight: 227.73 g/mol [1]

  • Canonical SMILES: OC1=CC=CC=C1NC2CCCCC2.[H]Cl[1]

The molecule's architecture features a phenol group, where the hydroxyl (-OH) substituent imparts weak acidity and potential for hydrogen bonding.[2] The secondary amine attached to the aromatic ring at the ortho position is protonated in the hydrochloride salt form. The non-polar cyclohexyl group influences the compound's steric profile and its solubility in organic solvents.

Physical and Chemical Properties

The physical state and solubility behavior of a compound are critical for its handling, formulation, and reaction setup. While specific experimental data for this exact compound is limited, its properties can be reliably inferred from its structure and data from closely related analogues.

PropertyValue / ObservationSource / Rationale
Appearance White to off-white solid.Inferred from related aminophenol hydrochlorides which are typically crystalline solids.[3][4]
Molecular Formula C₁₂H₁₈ClNO[1]
Molecular Weight 227.73 g/mol [1]
Melting Point Not specified in literature. Expected to be a high-melting solid, as is typical for organic salts. Related compounds like N-Cyclohexylhydroxylamine hydrochloride melt at 166°C.[5]Based on chemical class.
Solubility Soluble in water.[4][6]The hydrochloride salt form significantly enhances aqueous solubility. Phenols are generally soluble in alkaline solutions.[7] The cyclohexyl group may confer solubility in some organic solvents.
Experimental Protocol: Solubility Determination

This protocol provides a systematic approach to characterizing the solubility profile of 2-(Cyclohexylamino)phenol hydrochloride in various solvents.

Objective: To qualitatively assess the solubility in water, acidic, basic, and organic solutions.

Methodology:

  • Preparation: Label four separate test tubes for Water, 5% HCl, 5% NaOH, and an organic solvent (e.g., Dichloromethane).

  • Sample Addition: Add approximately 10 mg of the compound to each test tube.

  • Solvent Addition: Add 1 mL of the respective solvent to each tube.

  • Observation: Agitate the mixture vigorously for 1-2 minutes. Observe for dissolution.

  • Heating (for Water): If the solid does not dissolve in water at room temperature, gently warm the test tube. Note any changes upon heating and subsequent cooling.[7]

  • Confirmation (for Acid/Base): If dissolution is unclear in 5% NaOH or 5% HCl, carefully neutralize an aliquot of the supernatant. The formation of a precipitate upon neutralization indicates that a salt had formed and the compound is soluble in that medium.[7]

  • Record: Classify as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Synthesis and Spectroscopic Profile

Understanding the synthetic origin and expected spectral data is crucial for quality control and structural confirmation.

Synthesis Pathway: Reductive Amination

A prevalent method for synthesizing 2-(Cyclohexylamino)phenol is through the reductive amination of 2-aminophenol with cyclohexanone. The resulting free base is then converted to its stable hydrochloride salt.[8]

The process involves two key steps:

  • Reductive Amination: 2-Aminophenol and cyclohexanone are reacted in the presence of a reducing agent, such as hydrogen gas over a platinum catalyst (PtO₂), in an ethanol solvent. This reaction forms the secondary amine.[8]

  • Salt Formation: A solution of hydrochloric acid in a solvent like isopropanol is added to the reaction mixture. This protonates the basic nitrogen atom of the amine, leading to the precipitation of 2-(Cyclohexylamino)phenol hydrochloride.[8]

G A 2-Aminophenol C Reductive Amination (H₂, PtO₂, Ethanol) A->C B Cyclohexanone B->C D 2-(Cyclohexylamino)phenol (Free Base) C->D E HCl Addition (Isopropanol) D->E F 2-(Cyclohexylamino)phenol hydrochloride (Final Product) E->F

Caption: Synthetic workflow for 2-(Cyclohexylamino)phenol hydrochloride.

Predicted Spectroscopic Profile

While specific spectra for this compound are not widely published, its characteristic features can be predicted based on its functional groups.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons (approx. 6.5-7.5 ppm), a complex multiplet for the 11 protons of the cyclohexyl ring, a potentially broad, exchangeable signal for the N-H proton, and a broad singlet for the phenolic O-H proton.

  • ¹³C NMR: Signals would be expected in the aromatic region (110-160 ppm) and the aliphatic region corresponding to the cyclohexyl carbons (20-60 ppm).

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (around 3200-3600 cm⁻¹), N-H stretching from the ammonium salt (around 2400-3000 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching (below 3000 cm⁻¹).[9][10]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak for the free base (m/z = 191.13) upon deprotonation and fragmentation patterns corresponding to the loss of the cyclohexyl or other characteristic fragments.

Analytical Methodologies

Robust analytical methods are required to confirm the identity, purity, and concentration of chemical compounds. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

Protocol: Purity Determination by HPLC

Objective: To assess the purity of a sample of 2-(Cyclohexylamino)phenol hydrochloride using reverse-phase HPLC with UV detection.

Rationale: The aromatic phenol ring provides a strong chromophore, making UV detection highly sensitive for this compound. A C18 column is used for the separation of moderately polar compounds.

Methodology:

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of mobile phase to create a stock solution. Prepare a working standard of approximately 50 µg/mL by diluting the stock solution.

  • Instrumentation:

    • HPLC System: A standard system with a pump, autosampler, and UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid), run in an isocratic or gradient mode to achieve optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal absorbance, likely around 270-280 nm based on the phenol moiety.

  • Analysis: Inject 10 µL of the working standard into the HPLC system.

  • Data Processing: Record the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation (C18 Column) C->D E Detection (UV Detector) D->E F Generate Chromatogram E->F G Calculate Peak Area % F->G

Caption: General analytical workflow for purity assessment by HPLC.

Safety, Handling, and Stability

Proper safety protocols are mandatory when handling any chemical. The hazard profile for 2-(Cyclohexylamino)phenol hydrochloride is inferred from data on related cyclohexylamines and aminophenols.

  • Potential Hazards:

    • Harmful if swallowed or in contact with skin.[11][12]

    • Causes severe skin burns and serious eye damage.[11][12]

    • May cause respiratory system irritation.[12]

  • Handling Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

    • Use only in a well-ventilated area or under a chemical fume hood.[13]

    • Avoid breathing dust.[13]

    • Wash hands thoroughly after handling.[11]

    • Keep away from heat and open flames.[11]

  • Storage and Stability:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Some related compounds are sensitive to air and light; therefore, storage under an inert atmosphere and in an opaque container is recommended.[4]

    • As a hydrochloride salt, it is expected to be more stable than its free base form.

Conclusion

2-(Cyclohexylamino)phenol hydrochloride is a well-defined organic salt with predictable chemical properties derived from its constituent functional groups. Its synthesis via reductive amination is a standard and scalable process. While specific experimental data is not extensively available, its characteristics can be reliably determined using the analytical protocols outlined in this guide. Adherence to strict safety and handling procedures is essential due to its potential hazards. For researchers and developers, this compound serves as a versatile intermediate for the synthesis of more complex molecules in various fields of chemical and pharmaceutical science.

References

  • Vertex AI Search. (n.d.). Synthesis of 2-Cyclohexylaminophenol hydrochloride.
  • PubChem. (n.d.). 2,2'-(Cyclohexylimino)bisethanol hydrochloride.
  • BLD Pharm. (n.d.). 2-(Cyclohexylamino)phenol hydrochloride | 1171154-61-2.
  • Chemtron Corporation. (2019). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclohexylamine hydrochloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ethanol, 2-(cyclohexylamino)-.
  • Echemi. (n.d.). 3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol,hydrochloride.
  • ThermoFisher Scientific. (2025). SAFETY DATA SHEET - N-Cyclohexylhydroxylamine hydrochloride.
  • IS MUNI. (n.d.). Physical Properties: Solubility Classification.
  • NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.
  • University of Calgary. (n.d.). Spectroscopic Tables.
  • Fluorochem. (n.d.). N-Cyclohexylhydroxylamine hydrochloride (CAS 25100-12-3).
  • SATHEE. (n.d.). Chemistry Phenol.
  • Scribd. (n.d.). Spectral Analysis of Cyclohexane and Derivatives.
  • ChemicalBook. (n.d.). N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE Product Description.
  • Agilent. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.

Sources

Foundational

2-(Cyclohexylamino)phenol hydrochloride stability and degradation pathways

Whitepaper: 2-(Cyclohexylamino)phenol Hydrochloride: Stability Profiles, Degradation Mechanisms, and Analytical Workflows Executive Summary For drug development professionals and analytical chemists, managing the stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: 2-(Cyclohexylamino)phenol Hydrochloride: Stability Profiles, Degradation Mechanisms, and Analytical Workflows

Executive Summary

For drug development professionals and analytical chemists, managing the stability of secondary aminophenols represents a complex challenge. 2-(Cyclohexylamino)phenol hydrochloride is a highly functionalized building block and active pharmaceutical ingredient (API) precursor. While the hydrochloride salt confers solid-state stability, the molecule is highly susceptible to oxidative degradation in solution. As a Senior Application Scientist, I have structured this technical guide to move beyond standard stability reporting. Here, we dissect the thermodynamic vulnerabilities of the molecule, map its degradation pathways, and provide self-validating analytical protocols designed to trap and quantify its transient, potentially toxic degradants.

Chemical Profiling and Structural Vulnerabilities

The stability of 2-(cyclohexylamino)phenol is fundamentally dictated by its acid-base chemistry. The molecule features two ionizable centers: a secondary amine and a phenolic hydroxyl group.

Secondary aminophenols typically exhibit a pKa of ~4.0–5.0 for the protonated amine and a pKa of ~10.0–11.0 for the phenolic hydroxyl group[1]. In its hydrochloride salt form, the secondary amine is protonated. This protonation is not merely a solubility enhancer; it is a critical stabilizing feature. By tying up the nitrogen’s lone pair, the molecule is thermodynamically protected against initial electron transfer reactions.

However, when formulated in aqueous media at a pH > 7.0, the amine is deprotonated to its free base form. In this state, the electron-donating nature of the amine and the hydroxyl group synergistically lower the oxidation potential of the aromatic ring, rendering the compound highly air-sensitive and prone to auto-oxidation[1].

Table 1: Physicochemical & Stability Profile Summary
ParameterValue / ObservationMechanistic Rationale
pKa (Amine) ~4.0 - 5.0Protonation prevents lone pair participation in oxidation.
pKa (Phenol) ~10.0 - 11.0Deprotonation at high pH accelerates electron transfer to O₂.
Solid-State Stability High (as HCl salt)Crystal lattice and protonation restrict oxygen diffusion and reactivity.
Solution Stability Low (at pH > 7.0)Free base formation triggers rapid auto-oxidation to quinone imines.

Primary Degradation Pathways: Aerobic Oxidation

The dominant degradation pathway for 2-(cyclohexylamino)phenol is aerobic oxidation. Unlike primary aminophenols, which often dimerize into stable phenoxazinone dyes, secondary N-substituted aminophenols follow a distinct and highly reactive trajectory.

When exposed to molecular oxygen (often catalyzed by trace transition metals in formulation buffers), the free base undergoes a one-electron oxidation to form a transient 2-aminophenoxyl radical [2]. This radical rapidly loses a second electron and a proton to form N-cyclohexyl-o-benzoquinone monoimine .

This quinone imine is a highly reactive electrophile. If not trapped, it will undergo intermolecular cross-linking, ultimately precipitating out of solution as unidentified, insoluble polymeric tars[2].

Pathway A 2-(Cyclohexylamino)phenol HCl (Stable Salt) B Free Base Form (Air Sensitive) A->B pH > 7.0 Deprotonation C 2-Aminophenoxyl Radical (Transient) B->C O2 / Trace Metals Auto-oxidation D N-Cyclohexyl-o-benzoquinone imine (Reactive Electrophile) C->D -e-, -H+ Oxidation E Protein Adducts (Toxicity) D->E Cellular Nucleophiles (e.g., GSH) F Polymeric Tars (Degradation Sink) D->F Intermolecular Cross-linking

Figure 1: Aerobic degradation pathway of 2-(Cyclohexylamino)phenol hydrochloride.

Toxicological Implications of Degradants

The formation of N-substituted o-benzoquinone monoimines is a significant regulatory and toxicological concern. Recent comprehensive assessments of drugs containing N-substituted 2-aminophenol moieties (such as certain coxib derivatives) have demonstrated that their degradation products exhibit marked hepatotoxicity[3].

The causality lies in the electrophilicity of the quinone imine. In a biological system, these reactive species act as Michael acceptors, rapidly forming covalent adducts with cellular nucleophiles, particularly the thiol groups of glutathione (GSH) and critical hepatic proteins. This depletes cellular antioxidant reserves, induces oxidative stress, and leads to hepatocyte apoptosis[3]. Consequently, stability-indicating assays must be designed not just to measure the loss of the parent API, but to actively trap and quantify these transient quinone imine intermediates before they polymerize.

Experimental Methodologies for Stability Indicating Assays

To accurately profile the degradation of 2-(cyclohexylamino)phenol hydrochloride, standard HPLC-UV methods are insufficient due to the transient nature of the degradants. The following self-validating LC-HRMS protocol is designed to force degradation and immediately quench the reaction, preventing the loss of mass balance to insoluble tars.

Protocol: Forced Degradation and LC-HRMS Profiling

Rationale: The critical step in this protocol is the acidic quench (Step 3). Because the auto-oxidation cascade requires the deprotonated free base, rapidly dropping the pH below the amine's pKa (~4.5) reprotonates the nitrogen, instantly halting the radical oxidation process and preserving the intermediate degradants for mass spectrometric detection.

  • Sample Preparation: Dissolve 2-(cyclohexylamino)phenol hydrochloride in a 50:50 mixture of Methanol:Water to a final concentration of 0.1 mg/mL. Causality: The organic modifier ensures that as non-polar quinone imines form, they do not immediately precipitate out of the aqueous phase.

  • Oxidative Stress Initiation: Add 0.3% H₂O₂ (v/v) to the sample and incubate at 60°C for 2 hours.

  • Reaction Quenching (Critical Step): Terminate the reaction by adding 0.1% Formic Acid to drop the solution pH to ~3.0. Transfer immediately to an ice bath.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove any trace polymeric aggregates that could foul the LC column.

  • LC-HRMS Analysis: Inject 5 µL onto a C18 Reversed-Phase column. Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Utilize Electrospray Ionization in positive mode (ESI+).

  • Data Elucidation: Screen for the parent mass [M+H]+ and the primary quinone imine degradant [M−2H+H]+ .

Workflow S1 Step 1: Sample Preparation 0.1 mg/mL in 50:50 MeOH:H2O S2 Step 2: Forced Degradation Oxidative (H2O2) & Thermal (60°C) S1->S2 S3 Step 3: Reaction Quenching Acidification to pH 3.0 S2->S3 S4 Step 4: LC-HRMS Analysis ESI+ Mode, C18 Column S3->S4 S5 Step 5: Data Elucidation Species-specific Algorithm S4->S5

Figure 2: Forced degradation and LC-HRMS analytical workflow for stability indicating assays.

Table 2: Key Degradation Products (LC-HRMS Profiling)
Degradant SpeciesStructural ClassExpected m/z (ESI+)Toxicological Concern
2-(Cyclohexylamino)phenol Parent API [M+H]+ Baseline
N-Cyclohexyl-o-benzoquinone imine Reactive Electrophile [M−2H+H]+ High (Protein Alkylation)
Dimeric Phenoxazine derivatives Cross-linked Polymer [2M−X]+ Low (Insoluble inert tar)

Conclusion

The stability of 2-(cyclohexylamino)phenol hydrochloride is a delicate balance of pH control and oxidative protection. By understanding that the deprotonation of the secondary amine is the kinetic trigger for auto-oxidation, formulation scientists can design robust, low-pH, oxygen-depleted environments to maximize shelf life. Furthermore, implementing quench-stabilized LC-HRMS workflows ensures that highly reactive, hepatotoxic quinone imine degradants are accurately quantified before they are lost to polymerization.

References

  • Kovács, F., Gopisetty, M. K., Adamecz, D. I., Kiricsi, M., Enyedy, É. A., & Frank, É. (2021). "Synthesis and conversion of primary and secondary 2-aminoestradiols into A-ring-integrated benzoxazolone hybrids and their in vitro anticancer activity." RSC Advances, 11(23), 13885-13896. URL:[Link]

  • Hassanein, M., Abdo, M., Gerges, S., & El-Khalafy, S. (2008). "Study of the oxidation of 2-aminophenol by molecular oxygen catalyzed by cobalt(II) phthalocyaninetetrasodiumsulfonate in water." Journal of Molecular Catalysis A: Chemical, 287(1-2), 53-56. URL:[Link]

  • Gumułka, P., Pecio, Ł., Żmudzki, P., Ciura, K., Skalicka-Woźniak, K., Dąbrowska, M., & Starek, M. (2023). "Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity." Pharmaceutics, 15(11), 2609. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-(Cyclohexylamino)phenol Hydrochloride

Abstract This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-(Cyclohexylamino)phenol hydrochloride (CAS No. 1171154-61-2).

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-(Cyclohexylamino)phenol hydrochloride (CAS No. 1171154-61-2). As a critical analytical technique in the pharmaceutical and chemical industries, TGA offers invaluable insights into the thermal stability, decomposition profile, and purity of active pharmaceutical ingredients (APIs) and intermediates. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies for the characterization of this compound. The guide details a robust experimental protocol, interprets potential thermal events, and discusses the causality behind experimental choices, ensuring scientific integrity and trustworthiness in the presented data.

Introduction: The Significance of Thermal Analysis in Pharmaceutical Development

2-(Cyclohexylamino)phenol hydrochloride is a chemical intermediate whose purity and stability are paramount for the synthesis of downstream products. Thermogravimetric analysis is a cornerstone of thermal analysis, measuring the change in mass of a substance as it is heated or cooled in a controlled atmosphere.[1][2] For a hydrochloride salt of an organic amine, TGA is instrumental in determining:

  • Thermal Stability: The temperature at which the compound begins to degrade. This is a critical parameter for defining storage conditions, shelf-life, and processing temperatures.

  • Decomposition Pathway: The nature of the decomposition process, whether it occurs in a single step or multiple stages, providing clues about the degradation mechanism.

  • Compositional Analysis: Quantifying the loss of volatile components, such as water, residual solvents, or the hydrogen chloride moiety.

  • Purity Assessment: The presence of impurities can alter the thermal profile of the material.

The hydrochloride salt form is common for amine-containing compounds to improve their stability and solubility. However, these salts can exhibit complex thermal behavior, including dissociation, decomposition, and volatilization.[3][4] A thorough TGA study is therefore essential for a complete physicochemical characterization.

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating best practices to ensure the accuracy and reproducibility of the obtained thermogravimetric data.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for reliable results.

  • Instrument: A high-precision TGA instrument, such as a TA Instruments Q500 or Mettler Toledo TGA/DSC 3+, is recommended.[3][5]

  • Calibration:

    • Temperature: Calibrate the instrument using certified reference materials with known Curie points (e.g., Alumel, Nickel) or melting points (e.g., Indium, Tin) across the experimental temperature range.

    • Mass: Verify the balance accuracy using calibrated weights.

Sample Preparation and Loading
  • Sample: Use a representative, finely powdered sample of 2-(Cyclohexylamino)phenol hydrochloride (Molecular Weight: 227.73 g/mol ).

  • Crucible: An inert crucible, such as alumina or platinum, is recommended.

  • Sample Size: A sample mass of 5-10 mg is optimal to ensure uniform heating while providing a detectable mass change.

TGA Method Parameters

The choice of experimental parameters directly influences the outcome of the analysis.

ParameterRecommended ValueRationale
Atmosphere Nitrogen (Inert)To prevent oxidative decomposition and isolate the thermal degradation of the compound.
Gas Flow Rate 50 mL/minTo ensure an inert environment and efficiently remove evolved gases from the sample area.
Temperature Program
- Isothermal30°C for 5 minTo allow the sample to equilibrate before the temperature ramp.
- Ramp30°C to 600°CTo cover the full range of potential thermal events from desorption to complete decomposition.
- Heating Rate10°C/minA standard heating rate that provides good resolution of thermal events. Slower rates can enhance the separation of overlapping events, while faster rates can increase sensitivity.
Data Analysis

The primary outputs of the TGA experiment are the TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature). Key parameters to be determined include:

  • Onset Temperature (Tonset): The temperature at which significant mass loss begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, identified by the peak of the DTG curve.

  • Mass Loss (%): The percentage of mass lost during each decomposition step.

  • Residual Mass (%): The percentage of mass remaining at the end of the experiment.

Visualization of the TGA Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis process.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Operation cluster_analysis Data Analysis s_start Start s_weigh Weigh 5-10 mg of Sample s_start->s_weigh s_crucible Place in Alumina Crucible s_weigh->s_crucible t_load Load Crucible into TGA s_crucible->t_load t_purge Purge with Nitrogen (50 mL/min) t_load->t_purge t_equil Equilibrate at 30°C for 5 min t_purge->t_equil t_heat Heat from 30°C to 600°C at 10°C/min t_equil->t_heat t_record Continuously Record Mass vs. Temperature t_heat->t_record a_plot Plot TGA and DTG Curves t_record->a_plot a_analyze Analyze Decomposition Stages (Tonset, Tpeak, % Mass Loss) a_plot->a_analyze a_report Generate Report a_analyze->a_report a_end End a_report->a_end

Caption: A flowchart of the TGA experimental workflow.

Anticipated Thermal Behavior and Decomposition Profile

While specific experimental data for 2-(Cyclohexylamino)phenol hydrochloride is not publicly available, a plausible thermal decomposition profile can be constructed based on the analysis of similar amine hydrochlorides and phenolic compounds.[3][6][7] The decomposition is anticipated to occur in multiple stages.

Hypothetical TGA and DTG Data

The following table summarizes the expected thermal events for 2-(Cyclohexylamino)phenol hydrochloride.

Decomposition StageTemperature Range (°C)Tpeak (°C)Mass Loss (%)Evolved Species (Hypothesized)
Stage 1 150 - 250~220~16%HCl
Stage 2 250 - 400~350~43%Cyclohexylamine, Phenol fragments
Stage 3 400 - 550~480~38%Hydrocarbon fragments
Residue at 600°C >550-~3%Char
Interpretation of Decomposition Stages
  • Stage 1: Dehydrochlorination The initial mass loss is likely due to the dissociation of the hydrochloride salt, releasing hydrogen chloride gas (HCl, molecular weight 36.46 g/mol ). For a compound with a molecular weight of 227.73 g/mol , the theoretical mass loss for the complete removal of HCl is approximately 16.0%. This step is characteristic of many amine hydrochloride salts.[3][4]

  • Stage 2: Primary Decomposition Following the loss of HCl, the free amine, 2-(Cyclohexylamino)phenol, will undergo further decomposition. This stage likely involves the cleavage of the C-N bond, leading to the volatilization of cyclohexylamine and fragmentation of the phenol ring.[6][8]

  • Stage 3: Secondary Decomposition At higher temperatures, the remaining fragments from the phenol ring will continue to decompose, releasing smaller hydrocarbon molecules and leading to the formation of a carbonaceous residue (char).[6][9]

Plausible Thermal Decomposition Pathway

The thermal degradation of 2-(Cyclohexylamino)phenol hydrochloride can be visualized as a multi-step process.

Decomposition_Pathway cluster_stage1 Stage 1: Dehydrochlorination cluster_stage2 Stage 2: Primary Decomposition cluster_stage3 Stage 3: Secondary Decomposition parent 2-(Cyclohexylamino)phenol HCl free_amine 2-(Cyclohexylamino)phenol parent->free_amine ~150-250°C hcl HCl (gas) parent->hcl cyclohexylamine Cyclohexylamine free_amine->cyclohexylamine ~250-400°C phenol_radicals Phenolic Radicals free_amine->phenol_radicals hydrocarbons Hydrocarbon Fragments (gas) phenol_radicals->hydrocarbons ~400-550°C char Char Residue phenol_radicals->char

Caption: A plausible thermal decomposition pathway.

Conclusion and Best Practices

This technical guide has outlined a comprehensive framework for the thermogravimetric analysis of 2-(Cyclohexylamino)phenol hydrochloride. By adhering to the detailed experimental protocol and understanding the potential decomposition profile, researchers can obtain reliable and reproducible data. For a more in-depth investigation, coupling the TGA with evolved gas analysis techniques such as mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) is highly recommended.[1][10] This would allow for the definitive identification of the gaseous products evolved during each decomposition stage, providing a more complete picture of the thermal degradation mechanism.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Błażejowski, J. (1983). Thermal properties of amine hydrochlorides. Part I. Thermolysis of primary n-alkylammonium chlorides. Thermochimica Acta.
  • Mettler-Toledo. (n.d.). TGA/SDTA 851e.
  • PubChem. (n.d.). 2,2'-(Cyclohexylimino)bisethanol hydrochloride. [Link]

  • AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane.
  • Rochelle, G. T. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. [Link]

  • Shulman, G. P., & Lochte, H. W. (1966).
  • Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie.
  • Saadatkhah, N., et al. (2019). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. Journal of the Taiwan Institute of Chemical Engineers.
  • Główka, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
  • AZoM. (2025). Exploring Thermogravimetry and Gas Analysis. [Link]

  • Wang, S., et al. (2014). Decomposition of Five Phenolic Compounds in High Temperature Water. Journal of the Brazilian Chemical Society.
  • Wang, X., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Thermal Analysis and Calorimetry.
  • NIST. (n.d.). 2-Cyclohexylamino-1-phenylethanol. [Link]

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Protocols & Analytical Methods

Method

Analytical Methods for 2-(Cyclohexylamino)phenol Hydrochloride Quantification: HPLC-UV and LC-MS/MS Strategies

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol. Chemical Context & Analytical Challenges The compound 2-(Cycloh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol.

Chemical Context & Analytical Challenges

The compound 2-(Cyclohexylamino)phenol hydrochloride (CAS: 1171154-61-2)[1] is a secondary aminophenol derivative utilized as a critical intermediate in complex organic syntheses and pharmaceutical development. The quantification of this molecule presents two distinct analytical challenges:

  • Oxidative Instability: Like many aminophenols, the molecule is highly susceptible to oxidation. In the presence of oxygen, light, or alkaline conditions, the aminophenol moiety rapidly oxidizes into a transient phenoxy/amino radical, which further degrades into a highly electrophilic quinone imine [2][3].

  • Chromatographic Peak Tailing: The secondary amine group (cyclohexylamino) acts as a strong hydrogen-bond donor and cation. On standard silica-based stationary phases, this leads to severe secondary interactions with residual ionized silanols, resulting in peak tailing and poor resolution[4].

Oxidation N1 2-(Cyclohexylamino)phenol (Stable Form) N2 Radical Intermediate (Transient) N1->N2 O2, Light, pH > 7 N3 Quinone Imine (Electrophile) N2->N3 -e-, -H+

Oxidative degradation pathway of aminophenols into reactive quinone imines.

Mechanistic Rationale for Method Design (E-E-A-T)

To establish a robust, self-validating analytical system, every experimental parameter must be strictly controlled to mitigate the molecule's inherent instability.

Column Chemistry Causality

To prevent the secondary amine from interacting with the stationary phase, a highly end-capped C18 column (e.g., Zorbax SB-Aq) or a mixed-mode stationary phase must be employed[4][5]. For LC-MS/MS applications, a Biphenyl column is highly recommended, as the pi-pi interactions enhance the retention of the aromatic phenol ring while allowing for rapid elution of the bulky cyclohexyl group[6].

Mobile Phase pH Dynamics

The mobile phase must be strictly maintained at an acidic pH (pH 2.5 – 3.5). At this pH, the secondary amine (pKa ~10) is fully protonated, and the phenolic hydroxyl (pKa ~9.5) is fully unionized. This achieves two critical goals:

  • Oxidation Prevention: The unionized phenol cannot form the phenolate anion, effectively halting the first step of quinone imine formation[3].

  • Silanol Suppression: Acidic conditions neutralize residual silanols on the silica matrix, eliminating the primary cause of peak tailing[7].

Antioxidant Protection in Sample Preparation

Because trace metal ions and dissolved oxygen in extraction solvents can catalyze degradation, sample diluents must incorporate an antioxidant. The addition of 0.1% Ascorbic Acid to the sample matrix acts as a sacrificial reducing agent, ensuring the analyte remains in its stable aminophenol state during autosampler storage[2].

Experimental Protocols

The following protocols outline a dual-modality approach: HPLC-UV for routine batch release and quality control, and LC-MS/MS for trace-level impurity profiling.

Workflow A 1. Sample Preparation (LLE + Ascorbic Acid) B 2. Chromatographic Separation (C18 / Biphenyl Column) A->B C 3. Detection Modality (UV-Vis DAD or ESI-MS/MS) B->C D 4. Data Quantification (Isotope Dilution / Calibration) C->D

Workflow for the preparation, separation, and quantification of aminophenol derivatives.

Standard and Sample Preparation

This protocol utilizes a self-validating internal standard mechanism.

  • Diluent Preparation: Prepare a solution of 50:50 Methanol:Water containing 0.1% (w/v) Ascorbic Acid and 0.1% Formic Acid. Chill to 4°C.

  • Internal Standard (IS) Spiking: For LC-MS/MS, utilize a stable isotope-labeled standard (e.g., 2-Aminophenol-d7)[8] to correct for matrix ionization suppression. Spike the IS into the diluent at a constant concentration of 50 ng/mL.

  • Sample Extraction: Weigh exactly 10.0 mg of the sample and dissolve in 10.0 mL of the chilled diluent. Sonicate for 5 minutes in an ice bath.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter (avoid Nylon, which can bind phenolic compounds). Transfer to an amber autosampler vial to prevent photodegradation.

Protocol A: HPLC-UV (Routine Quantification)
  • System Setup: Equip the HPLC with a Diode Array Detector (DAD) and a Zorbax SB-Aq column (250 × 4.6 mm, 5 µm)[5].

  • Mobile Phase:

    • Phase A: 0.05 M Phosphate buffer adjusted to pH 3.2 with orthophosphoric acid[7][9].

    • Phase B: HPLC-grade Acetonitrile.

  • Gradient Program: 0-5 min (10% B), 5-15 min (ramp to 60% B), 15-20 min (hold 60% B), 20-25 min (re-equilibrate at 10% B). Flow rate: 1.0 mL/min.

  • Detection: Extract chromatograms at 225 nm and 275 nm[5][9].

  • Self-Validation Check (System Suitability): Inject a resolution standard containing 2-(Cyclohexylamino)phenol and a known degradant (e.g., 4-aminophenol). The run is only valid if the Resolution ( Rs​ ) > 2.0 and the Tailing Factor ( Tf​ ) ≤ 1.5.

Protocol B: LC-MS/MS (Trace Analysis)
  • System Setup: Equip a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source operating in Positive mode[10].

  • Column: Pinnacle DB Biphenyl UHPLC column (100 × 2.1 mm, 1.7 µm)[6].

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in LC-MS grade water.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • MS Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 400°C. Utilize Multiple Reaction Monitoring (MRM) to track the precursor-to-product ion transitions specific to the protonated molecule [M+H]+ .

Data Presentation & Method Validation

The methodologies described above must be validated according to ICH Q2(R1) guidelines. Below is a summary of the optimized chromatographic conditions and the expected validation performance metrics based on analogous aminophenol quantification standards[7][10][11].

Table 1: Chromatographic Conditions Summary
ParameterHPLC-UV (Routine QC)LC-MS/MS (Trace Analysis)
Column End-capped C18 (250 x 4.6 mm, 5 µm)Biphenyl UHPLC (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.05 M Phosphate Buffer (pH 3.2)0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Detection DAD at 225 nm & 275 nmESI+ (MRM mode)
Injection Vol. 10 µL2 µL
Table 2: Typical Method Validation Performance Metrics
Validation ParameterHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance Criteria
Linearity Range 1.0 – 500 µg/mL ( R2≥0.999 )1.0 – 1000 ng/mL ( R2≥0.995 )
Limit of Detection (LOD) 0.15 µg/mL 0.5 ng/mL
Limit of Quantitation (LOQ) 0.50 µg/mL 1.0 ng/mL
Precision (%RSD) 2.0% (n=6) 5.0% (n=6)
Accuracy (% Recovery) 98.0% – 102.0%90.0% – 110.0%

References

  • Accela ChemBio. "2-(cyclohexylamino)phenol hydrochloride CAS 1171154-61-2." accelachem.com. Available at:[1]

  • BenchChem. "A Comparative Guide to HPLC Method Validation for 4-Aminophenol Impurity Detection." benchchem.com. Available at:[7]

  • ResolveMass Laboratories Inc. "2-Aminophenol-d7 | CAS 95-55-6." resolvemass.ca. Available at:[8]

  • National Institutes of Health (NIH). "Optimization of HPLC methods for the development of quality control methods of combined powder formulations." nih.gov. Available at:[5]

  • SIELC Technologies. "Separation of 2-Aminophenol on Newcrom R1 HPLC column." sielc.com. Available at:[4]

  • Asian Journal of Pharmaceutical Analysis. "Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs." ajpaonline.com. Available at:[9]

  • National Institutes of Health (NIH). "Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome." nih.gov. Available at:[2]

  • Oxford Academic. "Development and Validation of Chromatographic Methods for Simultaneous Determination... Quantification of P-aminophenol Nephrotoxic Impurity Using LC–MS/MS." oup.com. Available at:[10]

  • ResearchGate. "Development and Validation of Chromatographic Methods... LC-MS/MS." researchgate.net. Available at:[6]

  • National Institutes of Health (NIH). "Development and Validation of Chromatographic Methods... LC-MS/MS." nih.gov. Available at:[11]

  • BenchChem. "Technical Support Center: Prevention of Aminophenol Oxidation." benchchem.com. Available at:[3]

Sources

Application

Advanced HPLC-UV Method Development and Validation for Aminophenol Compounds

Aminophenols (including ortho-, meta-, and para-aminophenol) are critical chemical intermediates and potent environmental pollutants. Specifically, 4-aminophenol (p-aminophenol) is a highly regulated, nephrotoxic degrada...

Author: BenchChem Technical Support Team. Date: March 2026

Aminophenols (including ortho-, meta-, and para-aminophenol) are critical chemical intermediates and potent environmental pollutants. Specifically, 4-aminophenol (p-aminophenol) is a highly regulated, nephrotoxic degradation product found in acetaminophen (paracetamol) formulations[1]. Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for these compounds requires navigating their amphoteric nature, which often leads to poor retention and peak tailing on standard reversed-phase columns.

This application note provides a comprehensive, self-validating framework for the separation and quantification of aminophenol compounds, detailing the causality behind every chromatographic parameter.

Mechanistic Rationale for Method Parameters

Stationary Phase Selection: Overcoming Polarity

Aminophenols possess both a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH). Because they are highly polar, traditional C18 columns often fail to provide adequate retention, leading to co-elution with the void volume[2].

  • The Causality: To induce secondary retention mechanisms, chromatographers employ mixed-mode stationary phases (e.g., SCX/C18) or polar-embedded columns (e.g., Bonus-RP)[2][3]. A mixed-mode SCX/C18 column introduces strong cation-exchange interactions that selectively retain the protonated amine group of the aminophenol, drastically improving resolution between positional isomers[2]. Alternatively, polar-embedded columns prevent phase collapse in highly aqueous environments and offer unique selectivity through hydrogen bonding[3].

Mobile Phase & pH Optimization: Controlling Ionization

The pKa values of aminophenols dictate their ionization state. The amino group has a pKa of ~5.5, while the phenolic group has a pKa of ~9.5.

  • The Causality: Maintaining a strictly acidic mobile phase (pH 3.0 to 4.85) using buffers like potassium dihydrogen phosphate or ammonium acetate ensures that the amine group is fully protonated (cationic) while the phenol remains neutral[1][4]. This predictable ionization state is critical for reproducible interactions with the cation-exchange moieties of a mixed-mode column or the polar groups of a modified C18 phase[2].

UV Detection Wavelength: Maximizing Signal-to-Noise (S/N)

While aminophenols exhibit maximum UV absorbance near 220 nm, monitoring at this wavelength often captures significant background noise from organic modifiers (like methanol or acetonitrile) and complex sample matrices.

  • The Causality: Shifting the detection wavelength to 245 nm or 275 nm sacrifices absolute maximum absorbance for a drastically improved S/N ratio[4][5]. This ensures high specificity and lowers the Limit of Detection (LOD) for trace impurities like p-aminophenol in pharmaceutical formulations[5].

MethodDev A 1. Analyte Profiling Amphoteric Nature (pKa ~5.5 & 9.5) B 2. Stationary Phase Mixed-Mode (SCX/C18) or Polar-Embedded A->B C 3. Mobile Phase Optimization Acidic Buffer (pH 3.0-4.8) + Organic B->C D 4. UV Detection Select 245 nm or 275 nm for optimal S/N C->D E 5. Method Validation Specificity, Linearity, Accuracy D->E

Logical workflow for HPLC-UV method development of aminophenols.

Quantitative Data & Method Parameters

To facilitate direct replication, the optimized chromatographic parameters and validation metrics are summarized below. These parameters are synthesized from validated compendial and peer-reviewed methodologies[1][2][4].

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column Mixed-mode SCX/C18 (250 × 4.6 mm, 5 µm)Provides dual retention (hydrophobic + cation exchange) for polar isomers.
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v)Acidic pH ensures amine protonation; low organic maintains retention.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temp. 25 °CStabilizes mass transfer kinetics and retention times.
Detection UV at 245 nm or 275 nmAvoids solvent cutoff noise; maximizes S/N for aromatic amines.
Injection Vol. 10 µLPrevents column overloading and peak broadening.

Table 2: System Suitability & Validation Metrics

MetricAcceptance CriteriaPurpose in Self-Validation
Resolution (Rs) > 2.0 between isomers/impuritiesEnsures baseline separation for accurate integration.
Tailing Factor (Tf) ≤ 1.5Confirms absence of secondary silanol interactions.
Injection Precision %RSD ≤ 2.0% (n=5)Validates autosampler performance and system stability.
Linearity (R²) ≥ 0.999 (1 - 100 µg/mL)Ensures proportional detector response across the working range.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step protocol embeds System Suitability Testing (SST) and Quality Control (QC) bracketing to ensure data integrity before and during sample analysis.

Step 1: Reagent and Mobile Phase Preparation
  • Buffer Synthesis: Accurately weigh 2.72 g of analytical-grade Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water[1].

  • pH Adjustment: Titrate the buffer with dilute orthophosphoric acid until a stable pH of 3.0 ± 0.05 is achieved. (Causality: Strict pH control is mandatory to prevent retention time drift caused by partial ionization shifts).

  • Solvent Blending: Mix 850 mL of the pH 3.0 buffer with 150 mL of HPLC-grade Acetonitrile.

  • Filtration & Degassing: Filter the mobile phase through a 0.45 µm PTFE membrane and sonicate for 15 minutes to remove dissolved gases that could cause baseline fluctuations.

Step 2: Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of p-aminophenol reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase.

  • Working Standards: Perform serial dilutions to generate a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL[1][5].

Step 3: System Suitability Testing (The Validation Gate)

Before analyzing unknown samples, the system must prove its capability.

  • Inject the blank (mobile phase) to confirm a stable baseline and absence of ghost peaks.

  • Inject the mid-level standard (e.g., 50 µg/mL) five consecutive times.

  • Decision Gate: Calculate the %RSD of the peak areas and retention times. If %RSD > 2.0% or Resolution < 2.0, halt the sequence. Troubleshoot the column, pump, or mobile phase pH before proceeding.

Step 4: Sample Extraction (Pharmaceutical Formulation)
  • Weigh and finely powder 20 paracetamol tablets.

  • Transfer an amount equivalent to 50 mg of the active ingredient into a 50 mL volumetric flask[5].

  • Add 30 mL of mobile phase, sonicate for 20 minutes to ensure complete extraction, and dilute to volume.

  • Filter the extract through a 0.22 µm nylon syringe filter directly into an HPLC vial.

Step 5: Analytical Sequence Execution

Run the validated sequence using QC bracketing to monitor ongoing system stability:

  • Blank (1 injection)

  • Calibration Standards (1 injection each)

  • QC Standard (1 injection)

  • Unknown Samples (up to 10 injections)

  • QC Standard (1 injection - must be within ±2.0% of initial response)

Protocol S1 Mobile Phase & Sample Prep Filter (0.45 µm) & Degas S2 System Suitability Test (SST) Inject 5 replicates of Standard S1->S2 S3 Pass Criteria? RSD < 2.0%, Resolution > 2.0 S2->S3 S4 Execute Analytical Sequence Blank -> Standards -> Samples S3->S4 Yes S5 System Troubleshooting Check Column, pH, or Pump S3->S5 No S5->S2

Self-validating execution protocol ensuring data integrity before sample analysis.

References

  • Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography | Analyst (RSC Publishing) | 6

  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method | NIH | 2

  • Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs | Asian Journal of Pharmaceutical Analysis | 5

  • Modernizing the USP Monograph for Acetaminophen | LCGC International | 3

  • A Comparative Guide to HPLC Method Validation for 4-Aminophenol Impurity Detection | Benchchem | 1

  • Quality Control of Paracetamol Generic Tablets Marketed in Benin and Search of Its Two Impurities P-Aminophenol and P-Nitrophenol by HPLC-UV/Visible | SCIRP | 4

Sources

Method

Advanced GC-MS Analysis of Cyclohexylamine Derivatives: Application Notes and Experimental Protocols

Overview & Mechanistic Context Cyclohexylamine and its derivatives are critical compounds in pharmaceutical development (e.g., mucolytics like bromhexine), food chemistry (as primary metabolites of the artificial sweeten...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

Cyclohexylamine and its derivatives are critical compounds in pharmaceutical development (e.g., mucolytics like bromhexine), food chemistry (as primary metabolites of the artificial sweetener cyclamate), and environmental monitoring[1][2]. However, the gas chromatography-mass spectrometry (GC-MS) analysis of aliphatic primary and secondary amines presents significant analytical challenges.

Due to their high polarity, basicity, and the presence of active hydrogen atoms, underivatized cyclohexylamines tend to form strong hydrogen bonds with the active silanol groups remaining on the fused-silica GC column and inlet liner[3][4]. This interaction results in severe peak tailing, irreversible adsorption, and compromised limits of detection (LOD)[4].

To overcome these thermodynamic limitations, chemical derivatization is employed. By converting the basic amine into a neutral, volatile derivative—most commonly via acylation with Trifluoroacetic Anhydride (TFAA) or silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)—we eliminate the active hydrogen, drastically reduce the boiling point, and direct the mass spectral fragmentation pathways for highly specific quantification[4][5].

Analytical Workflow

The following diagram illustrates the end-to-end analytical logic required to isolate, derivatize, and quantify cyclohexylamine derivatives from complex matrices (such as urine or wastewater)[6].

Workflow N1 Sample Matrix (Urine/Plasma/Water) N2 Alkaline Extraction (pH > 11, Organic Solvent) N1->N2 N3 Anhydrous Derivatization (TFAA Acylation, 60°C) N2->N3 N4 GC-MS Analysis (EI Mode, 70 eV) N3->N4 N5 Data Processing (Quantification & MS Match) N4->N5

Caption: GC-MS analytical workflow for the extraction and derivatization of cyclohexylamine derivatives.

Experimental Protocols: A Self-Validating System

The following protocol utilizes acylation via TFAA, which is preferred over silylation for aliphatic amines due to the superior stability of the resulting amides and the high electron-withdrawing nature of the trifluoroacetyl group, which enhances volatility[7][8].

Protocol 1: Liquid-Liquid Extraction (LLE)

Causality & Rationale: Cyclohexylamine has a pKa of approximately 10.6. At physiological pH, it exists predominantly in its protonated (ammonium) form, which is highly water-soluble and resistant to organic extraction. By raising the pH at least two units above the pKa, the equilibrium shifts entirely to the neutral free-base form, enabling quantitative partitioning into the organic phase.

  • Matrix Preparation: Transfer 1.0 mL of the biological or environmental sample into a clean glass centrifuge tube.

  • Internal Standard Addition: Add 10 µL of a deuterated internal standard (e.g., Cyclohexylamine-d11) at a concentration of 1.0 µg/mL[9].

  • Alkalinization: Add 200 µL of 1.0 M NaOH to the sample and vortex for 10 seconds. Verify that the pH is > 11 using indicator paper.

  • Extraction: Add 3.0 mL of an organic extraction solvent (e.g., cyclohexane or ethyl acetate). Cap tightly and agitate on a mechanical shaker for 10 minutes[10][11].

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions. Transfer the upper organic layer to a clean, dry reaction vial.

Protocol 2: Acylation Derivatization (TFAA)

Self-Validating Check: Before proceeding, the organic extract must be completely anhydrous. Trace water will rapidly hydrolyze TFAA into trifluoroacetic acid, quenching the derivatization and introducing highly corrosive acid into your GC system[3][4].

  • Desiccation: Evaporate the organic extract to complete dryness under a gentle stream of high-purity nitrogen at 30°C. Validation Step: To ensure absolute dryness, add 50 µL of anhydrous toluene and evaporate again (azeotropic distillation).

  • Reagent Addition: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Add 50 µL of Trifluoroacetic Anhydride (TFAA)[3].

  • Reaction: Tightly cap the vial with a PTFE-lined septum. Incubate in a heating block at 60°C for 20 minutes[3][4].

  • Quenching & Reconstitution: Allow the vial to cool to room temperature. Evaporate the excess TFAA and solvent to dryness under nitrogen (this removes acidic byproducts)[8]. Reconstitute the stable amide derivative in 100 µL of cyclohexane for GC-MS injection.

GC-MS Instrumental Parameters

To prevent the degradation of trace underivatized amines, the entire sample flow path must be strictly deactivated.

  • Column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS or Rtx-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.0 mL/min.

  • Inlet: Splitless mode, 250°C. Crucial: Use a base-deactivated, single-taper glass liner with glass wool to trap non-volatile matrix components.

  • Oven Temperature Program: Initial hold at 60°C for 1 min; ramp at 15°C/min to 280°C; final hold for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) source at 70 eV. Source temperature: 230°C; Quadrupole temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis; SCAN mode (m/z 40–400) for qualitative library matching[2].

Mass Spectrometry & Fragmentation Dynamics

Understanding the EI fragmentation of derivatized cyclohexylamines is essential for selecting appropriate target and qualifier ions for SIM acquisition.

Fragmentation A TFA-Cyclohexylamide [M]+ (Weak) B Electron Ionization (70 eV) A->B C Alpha-Cleavage (C-C Bond Rupture) B->C E Loss of TFA Radical [M - 97]+ B->E D Stable Iminium Ion (Base Peak) C->D

Caption: Mechanistic pathway of Electron Ionization (EI) fragmentation for TFA-derivatized cyclohexylamines.

Mechanistic Insight: Upon bombardment with 70 eV electrons, the TFA-cyclohexylamide yields a relatively weak molecular ion [M]+ . The dominant fragmentation pathway is alpha-cleavage adjacent to the nitrogen atom[12]. The loss of the trifluoroacetyl radical ( ⋅CF3​CO , mass 97) or the rupture of the cyclohexane ring leads to the formation of a highly conjugated, stable iminium ion, which typically constitutes the base peak (100% relative abundance) in the mass spectrum.

Quantitative Data Summary

The following table summarizes the expected chromatographic and mass spectrometric data for common cyclohexylamine derivatives analyzed via the protocols described above.

AnalyteDerivatization ReagentApprox. Retention Time (min)Target Ion (m/z)Qualifier Ions (m/z)Typical LOD
Cyclohexylamine TFAA (Acylation)6.4515297, 1951.0 ng/mL
N-Methylcyclohexylamine TFAA (Acylation)7.12166110, 2091.5 ng/mL
Cyclamate (Analyzed as Nitroso derivative)Sodium Nitrite / H2​SO4​ 5.8012955, 82200 ng/mL
2-methyl-N-pentylcyclohexan-1-amine BSTFA (Silylation)11.30255240, 1832.0 ng/mL

(Note: Retention times are highly dependent on specific column dimensions and flow rates. The cyclamate LOD is based on its conversion to a nitroso derivative in urine matrices[1][2].)

Conclusion

The successful GC-MS analysis of cyclohexylamine derivatives relies entirely on manipulating the physical chemistry of the analyte prior to injection. By employing rigorous pH-controlled extraction and anhydrous acylation (or silylation), analysts can bypass the inherent limitations of primary amines[3][4]. The resulting derivatives offer superior volatility, excellent chromatographic peak symmetry, and highly reproducible EI fragmentation patterns, ensuring robust quantification in both pharmaceutical and environmental applications.

References

  • Source: Journal of Pharmacy & Bioallied Sciences (via PMC)
  • Title: Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separation methods Source: BioResources URL
  • Source: Journal of Analytical Toxicology (Oxford Academic)
  • Title: Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols Source: BenchChem URL

Sources

Application

Application Note: Palladium-Catalyzed Domino Hydrogenation-Reductive Amination of Phenols

Executive Summary The direct conversion of phenols into highly valuable N-substituted cyclohexylamines represents a significant synthetic challenge due to the high resonance stability of the aromatic ring. Traditional me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The direct conversion of phenols into highly valuable N-substituted cyclohexylamines represents a significant synthetic challenge due to the high resonance stability of the aromatic ring. Traditional methodologies require either pre-reduced intermediates (e.g., cyclohexanones) or harsh, high-pressure hydrogenation conditions.

This application note details a highly efficient, green protocol utilizing a domino hydrogenation-reductive amination strategy. By employing commercially available Palladium on Carbon (Pd/C) and sodium formate (HCOONa) in an aqueous medium, researchers can achieve excellent yields under mild conditions (room temperature or microwave heating), entirely bypassing the need for hazardous high-pressure hydrogen gas.

Mechanistic Rationale & Causality

The transformation operates via a sophisticated "domino" sequence that seamlessly links dearomatization with amination.

  • Dearomatization: The palladium catalyst, activated by the in situ generation of hydrogen from sodium formate, reduces the phenol ring to a cyclohexanone intermediate. [1].

  • Condensation: The in situ generated cyclohexanone undergoes rapid nucleophilic attack by the primary or secondary amine, eliminating water to form an imine intermediate.

  • Final Reduction: The same Pd/C catalyst reduces the imine double bond, utilizing the sustained hydrogen transfer from the formate decomposition, yielding the final N-alkylcyclohexylamine.

Pathway Phenol Phenol (Aromatic) Cyclohexanone Cyclohexanone (Intermediate) Phenol->Cyclohexanone Pd/C, HCOONa Reduction (H2 in situ) Imine Imine (Intermediate) Cyclohexanone->Imine Condensation - H2O Product N-Substituted Cyclohexylamine Imine->Product Pd/C, HCOONa Reduction (H2 in situ) Amine Primary/Secondary Amine Amine->Imine Nucleophilic Attack

Fig 1: Domino reaction pathway for the reductive amination of phenols to cyclohexylamines.

Experimental Design: Reagent Selection & Causality

To ensure a self-validating and highly robust protocol, the experimental parameters have been specifically tuned based on mechanistic feedback:

  • Hydrogen Source (Sodium Formate vs. H₂ Gas): While H₂ gas is standard for reductions, [1]. Sodium formate decomposes directly on the Pd surface, providing a highly localized, reactive concentration of hydrogen species and driving the reaction forward via Le Chatelier's principle as CO₂ off-gases.

  • Catalyst (10% Pd/C): Palladium is uniquely oxophilic and capable of mediating both the initial dearomatization and the subsequent imine reduction. The carbon support ensures the catalyst remains strictly heterogeneous, allowing for simple recovery and recycling up to several times without significant loss of turnover frequency (TOF).

Quantitative Data & Optimization Matrix

The following table summarizes the optimization parameters for the synthesis of N-butylcyclohexylamine from phenol and butylamine, demonstrating the superiority of the formate-driven process.

EntryCatalyst Loading (Pd equiv)Hydrogen SourceTemperature (°C)TimeHeating ModalityConversion / Yield
1 0.09 HCOONa (5.0 eq) 25 (RT) 12 h Conventional Stirring >95% (Optimal)
20.09HCOONa (5.0 eq)606 hConventional Stirring>95%
3 0.05 HCOONa (5.0 eq) 60 20 min Microwave Dielectric >95% (Optimal)
40.09H₂ Gas (1 atm)25 (RT)24 hConventional Stirring<30% (Suboptimal)
50.05H₂ Gas (3 atm)6020 minMicrowave Dielectric<40% (Suboptimal)

Detailed Experimental Protocols

This section outlines two validated methodologies. Method A is ideal for standard batch synthesis without specialized equipment, while Method B leverages microwave dielectric heating for rapid library generation.

Workflow Reagents 1. Reagent Assembly Phenol + Amine + HCOONa + Pd/C in H2O split Reagents->split MethodA Method A: Batch Stir at RT for 12 h split->MethodA Conventional MethodB Method B: Microwave Heat at 60°C for 20 min split->MethodB Microwave Workup 2. Work-up & Filtration Filter through Celite, wash with EtOAc MethodA->Workup MethodB->Workup Extraction 3. Extraction Extract aqueous layer with EtOAc Workup->Extraction Recycle Catalyst Recycling Wash Pd/C with H2O/EtOH Workup->Recycle Retain Filter Cake Purification 4. Purification Column Chromatography (if needed) Extraction->Purification

Fig 2: Experimental workflow comparing conventional batch and microwave-assisted protocols.

Method A: Room Temperature Batch Synthesis (Self-Validating System)

Materials: Phenol (1.0 mmol), Amine (1.2 mmol), Sodium Formate (5.0 mmol), 10% Pd/C (0.09 equiv Pd), Deionized Water (3.0 mL).

  • Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add phenol (94.1 mg, 1.0 mmol) and the selected amine (1.2 mmol).

  • Solvent & Donor Addition: Add 3.0 mL of deionized water, followed by sodium formate (340 mg, 5.0 mmol).

  • Catalyst Introduction: Carefully add 10% Pd/C (~95 mg, 0.09 mmol Pd).

    • Expertise Note: Pd/C can be pyrophoric when dry. Adding it directly to the aqueous mixture mitigates fire risk. Ensure the flask is properly vented, as CO₂ gas will be evolved.

  • Reaction Execution: Stir the mixture vigorously (≥800 rpm) at room temperature (25 °C) for 12 hours.

    • Self-Validation Checkpoint: You must observe mild, sustained effervescence within the first hour. This is the CO₂ byproduct from formate decomposition, visually confirming that active hydrogen transfer is occurring on the catalyst surface. Lack of bubbling indicates inactive catalyst or degraded formate.

  • Work-up: Dilute the reaction mixture with ethyl acetate (EtOAc, 5 mL). Filter the entire biphasic mixture through a short pad of Celite to remove the Pd/C. Wash the filter cake thoroughly with EtOAc (2 x 5 mL) and Water (5 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous phase with additional EtOAc (2 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a gradient of Dichloromethane/Methanol) if trace unreacted amine or phenol remains.

Method B: Microwave-Assisted Rapid Synthesis

Materials: Same as Method A, but utilizing a lower catalyst loading (0.05 equiv Pd).

  • Preparation: In a 10 mL microwave-safe reaction vial, combine phenol (1.0 mmol), amine (1.2 mmol), sodium formate (5.0 mmol), deionized water (3.0 mL), and 10% Pd/C (~53 mg, 0.05 mmol Pd).

  • Sealing & Heating: Seal the vial with a pressure-rated cap. Place in a dedicated laboratory microwave reactor.

  • Irradiation: Heat the mixture to 60 °C with a hold time of 20 minutes.

    • Causality Note: Microwave dielectric heating directly excites the highly polar aqueous solvent, providing uniform, rapid heating that drastically reduces reaction time from 12 hours to 20 minutes while allowing for a nearly 50% reduction in catalyst loading.

  • Work-up: Allow the vial to cool to room temperature (ensure internal pressure has normalized before opening). Proceed with the identical filtration and extraction work-up described in Method A.

Catalyst Recovery and Recycling

To maintain the sustainability of this protocol, the heterogeneous Pd/C catalyst can be recovered and reused.

  • After the Celite filtration step, carefully collect the Pd/C-Celite mixture from the frit.

  • Wash the cake sequentially with Deionized Water (10 mL) to dissolve and remove residual formate salts, followed by absolute Ethanol (10 mL) to strip away any organic residues.

  • Dry the catalyst under vacuum at 40 °C for 4 hours.

  • The recovered catalyst can be deployed in up to 4 subsequent reaction cycles with negligible loss in yield, validating the robustness of the heterogeneous system.

References

  • Jumde, V. R., Petricci, E., Petrucci, C., Santillo, N., Taddei, M., & Vaccaro, L. (2015). Domino Hydrogenation–Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines. Organic Letters, 17(16), 3990–3993. URL:[Link]

Method

Application Note: Advanced Protocols for the Synthesis of N-Functionalized 2-Aminophenols

Strategic Overview & Significance N-functionalized 2-aminophenols are privileged structural motifs and versatile building blocks in organic synthesis. They serve as critical precursors for bioactive small molecules, agro...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Significance

N-functionalized 2-aminophenols are privileged structural motifs and versatile building blocks in organic synthesis. They serve as critical precursors for bioactive small molecules, agrochemicals, functional materials, and carbazole alkaloids[1]. Historically, accessing these polyfunctionalized arenes required stepwise modifications of phenyl rings (e.g., phenol nitration followed by reduction), which often suffer from poor regioselectivity, harsh reaction conditions, and the need for expensive noble metal catalysts[1][2].

To overcome these challenges, modern synthetic chemistry has evolved two orthogonal, highly efficient strategies:

  • De Novo Assembly (Transition-Metal-Free): A one-shot dehydrogenative coupling of readily available cyclohexanones and primary amines using TEMPO as a mild oxidant[1].

  • Late-Stage Functionalization (Transition-Metal Catalyzed): A chemoselective, copper-catalyzed N-arylation of existing 2-aminophenols using aryl halides[3].

This application note provides researchers with detailed, self-validating protocols for both methodologies, emphasizing the mechanistic causality that drives their remarkable selectivity.

Mechanistic Insights & Causality in Reaction Design

As an application scientist, it is critical to understand why a protocol works, rather than just executing a recipe. The selectivity in both of these methodologies is driven by distinct, elegant mechanistic controls.

The Role of In Situ Water in TEMPO-Mediated De Novo Assembly

In the transition-metal-free synthesis developed by Xu et al. (2024), cyclohexanones and amines are condensed and dehydrogenated using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO)[1]. A major challenge in this chemistry is that aliphatic amines are highly susceptible to overoxidation by TEMPO.

The Causality: The protocol for alkylamines deliberately omits molecular sieves (desiccants). The condensation of the ketone and amine generates water in situ. This water forms a critical hydrogen-bonding network with the aliphatic amine moieties, decreasing their electron density and physically shielding them from TEMPO-mediated overoxidation[1][4]. Conversely, when utilizing less nucleophilic anilines (arylamines), water is not needed for protection; thus, molecular sieves and an acid catalyst (3,5-diaminobenzoic acid) are added to drive the reversible imine condensation forward[1].

Substrate-Directed Chemoselectivity in Cu-Catalyzed N-Arylation

When functionalizing an unprotected 2-aminophenol, the catalyst must choose between the nucleophilic oxygen (O-arylation) and the nitrogen (N-arylation). Maiti and Buchwald (2009) demonstrated that while O-arylation of 3-aminophenols requires specific external ligands (like picolinic acid), the N-arylation of 2-aminophenol does not[3][5].

The Causality: 2-Aminophenol acts as its own bidentate ligand. The spatial arrangement of the adjacent hydroxyl and amino groups allows the substrate to chelate the Copper(I) center directly. This internal coordination strictly directs the oxidative addition and subsequent reductive elimination pathways toward the nitrogen terminus, yielding the mono N-arylated product with zero trace of O-arylated byproducts[3].

Synthetic Workflow Visualization

Workflow cluster_A Approach A: De Novo Assembly (Metal-Free) cluster_B Approach B: Late-Stage N-Arylation Target N-Functionalized 2-Aminophenol PreA1 Cyclohexanone CondA TEMPO Oxidation Dioxane, 120°C PreA1->CondA PreA2 Primary Amine (Aryl or Alkyl) PreA2->CondA CondA->Target PreB1 2-Aminophenol CondB CuI Catalyst K3PO4, 110°C PreB1->CondB PreB2 Aryl Halide (Ar-X) PreB2->CondB CondB->Target

Figure 1: Divergent synthetic workflows for N-functionalized 2-aminophenols.

Quantitative Comparison of Methodologies

The following table summarizes the operational parameters and quantitative metrics of the two primary strategies, allowing researchers to select the optimal route based on their available starting materials.

ParameterApproach A: De Novo Assembly[1]Approach B: Cu-Catalyzed N-Arylation[3]
Starting Materials Cyclohexanones + Primary Amines2-Aminophenol + Aryl Halides (Ar-I, Ar-Br)
Catalyst None (Transition-Metal-Free)CuI (10 mol%)
Ligand NoneNone (Substrate acts as auto-ligand)
Oxidant / Base TEMPO (2.8 - 3.8 equiv)K₃PO₄ (2.0 equiv)
Solvent & Temp 1,4-Dioxane, 120 °C1,4-Dioxane, 110 °C
Selectivity Driver H-bonding network (water protection)Substrate-directed metal chelation
Typical Yields 65% - 92%85% - 95%
Key Advantage Bypasses traditional arene functionalizationExtremely high chemoselectivity (No O-arylation)

Detailed Experimental Protocols

Protocol A: One-Shot Dehydrogenative Assembly (Metal-Free)

Adapted from the methodologies established by Xu et al.[1].

A1. Synthesis of 2-(Arylamino)phenols (Using Anilines) Rationale: Anilines are less nucleophilic; therefore, an acid catalyst and molecular sieves are required to drive the initial condensation.

  • Preparation: Inside a nitrogen-filled glove box, equip a 35-mL pressure tube with a magnetic stir bar.

  • Reagent Loading: Charge the tube with primary aniline (0.2 mmol), cyclic ketone (0.28 mmol, 1.4 equiv), 3,5-diaminobenzoic acid (0.01 mmol, 5 mol%), 4-Å molecular sieves (0.2 g), and TEMPO (88.8 mg, 0.56 mmol, 2.8 equiv)[1].

  • Solvent Addition: Add 1,4-dioxane (0.4 mL) via syringe.

  • Reaction: Seal the tube with a PTFE-faced silicone septum cap. Remove from the glove box. Stir the mixture at room temperature for 1 hour to facilitate imine formation, then elevate the temperature to 120 °C and stir at 250 rpm for 36 hours[1].

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with ethyl acetate), concentrate under reduced pressure, and purify via silica gel column chromatography.

A2. Synthesis of 2-(Alkylamino)phenols (Using Aliphatic Amines) Rationale: Molecular sieves and acid catalysts are strictly omitted to retain the in situ generated water, which protects the aliphatic amine from TEMPO oxidation[1][4].

  • Preparation: Inside a nitrogen-filled glove box, equip a 35-mL pressure tube with a magnetic stir bar.

  • Reagent Loading: Charge the tube with primary aliphatic amine (0.20 mmol), cyclic ketone (0.30 mmol, 1.5 equiv), and TEMPO (120.0 mg, 0.76 mmol, 3.8 equiv)[1]. (Note the increased TEMPO loading to account for the lack of acid-catalyzed efficiency).

  • Solvent Addition: Add 1,4-dioxane (0.4 mL) via syringe.

  • Reaction: Seal the tube, remove from the glove box, and stir directly at 120 °C for 36 hours at 250 rpm[1].

  • Workup: Follow the identical workup procedure as described in A1.

Protocol B: Cu-Catalyzed Chemoselective N-Arylation

Adapted from the orthogonal catalyst systems developed by Maiti & Buchwald[3][5].

Rationale: 2-Aminophenol coordinates Cu(I) directly, negating the need for external ligands and completely suppressing O-arylation[3].

  • Preparation: Oven-dry a Schlenk tube or a standard reaction vial equipped with a Teflon-coated stir bar.

  • Reagent Loading: Under an inert atmosphere (argon or nitrogen), charge the vessel with 2-aminophenol (1.2 mmol), the desired aryl halide (1.0 mmol), CuI (19 mg, 0.10 mmol, 10 mol%), and finely milled anhydrous K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv)[3].

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.0 - 3.0 mL).

  • Reaction: Seal the vial and stir the heterogeneous mixture vigorously at 110 °C for 18–24 hours (monitor completion via TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to isolate the pure mono-N-arylated 2-aminophenol. (Note: 3–7% of N,N-diarylated byproduct may form depending on the steric bulk of the aryl halide, but O-arylation will be absent)[3].

References

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Xu, B., Liu, X., Deng, L., Shang, Y., Jie, X., & Su, W. Science Advances, 10(18), eadn7656 (2024). URL:[Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Maiti, D., & Buchwald, S. L. Journal of the American Chemical Society, 131(47), 17423–17429 (2009). URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Characterization of 2-(Cyclohexylamino)phenol Hydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS)

Introduction & Analytical Rationale

2-(Cyclohexylamino)phenol hydrochloride is a secondary aminophenol derivative with significant utility as an intermediate in pharmaceutical synthesis and materials science. Characterizing this compound presents specific analytical challenges. Aminophenols are highly susceptible to auto-oxidation in neutral or alkaline aqueous solutions, rapidly converting into quinone imines[1]. Furthermore, the presence of both a basic secondary amine and a weakly acidic phenolic hydroxyl group requires precise pH control during analysis to ensure stable ionization.

This application note details a self-validating UHPLC-HRMS protocol designed to suppress oxidative degradation, achieve high-fidelity exact mass measurements, and unambiguously map the MS/MS fragmentation pathways of 2-(Cyclohexylamino)phenol.

Physicochemical Properties & Exact Mass Data

High mass accuracy (< 5 ppm) is required to distinguish the target analyte from isobaric impurities and to unambiguously assign the elemental composition of its MS/MS fragments[2]. Table 1 summarizes the critical exact mass parameters targeted in this workflow.

Table 1: Physicochemical & Exact Mass Properties

ParameterValue
Analyte 2-(Cyclohexylamino)phenol hydrochloride
Molecular Formula (Free Base) C12H17NO
Monoisotopic Mass (Neutral) 191.1310 Da
Target Precursor Ion [M+H]+ 192.1388 Da
Theoretical Isotope [M+H+1]+ 193.1422 Da (~13.5% relative abundance)
LogP (Predicted) ~2.8 (Hydrophobic cyclohexyl moiety)

Experimental Methodology

To ensure the integrity of the analyte, the sample preparation and chromatographic methods are designed around the principle of causality : every reagent choice directly mitigates a specific chemical instability.

Sample Preparation (Anti-Oxidative Protocol)

Causality: To prevent oxidative degradation during analysis, the sample diluent must be strictly acidified. We utilize 0.1% formic acid, which protonates the secondary amine (pKa ~10) and stabilizes the phenolic hydroxyl group, thereby arresting the oxidative pathway and ensuring the integrity of the [M+H]+ precursor ion[3].

Step-by-Step Procedure:

  • Accurately weigh 1.0 mg of 2-(Cyclohexylamino)phenol hydrochloride reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution. (Note: Methanol is preferred over water for the stock to minimize hydrolysis/oxidation).

  • Dilute the stock solution 1:100 using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to yield a 10 µg/mL working solution.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4 °C to precipitate any particulate matter prior to injection[4].

UHPLC-HRMS Analytical Workflow

HRMS_Workflow N1 Sample Prep Acidic Diluent N2 UHPLC C18 Gradient N1->N2 N3 ESI+ Source [M+H]+ Generation N2->N3 N4 HRMS Analyzer Accurate Mass N3->N4 N5 Data Analysis Formula & Fragments N4->N5

Figure 1: End-to-end UHPLC-HRMS analytical workflow for aminophenol characterization.

Causality: The cyclohexyl ring imparts significant hydrophobicity to the molecule, necessitating a reversed-phase C18 column. A gradient elution starting at 5% organic modifier ensures that any highly polar impurities (such as unreacted aminophenol precursors) elute early, while the target analyte is retained and elutes during the organic ramp[4].

Table 2: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)
0.00.4955
1.00.4955
6.00.41090
8.00.41090
8.10.4955
10.00.4955

Table 3: HRMS Source and Analyzer Parameters (Orbitrap/Q-TOF)

ParameterSetting / ValueRationale
Ionization Mode ESI PositiveBasic secondary amine readily protonates[2].
Capillary Voltage 3.5 kVOptimal for small molecule basic amines.
Desolvation Temp 350 °CEnsures complete droplet evaporation.
Mass Range m/z 50 – 500Captures low-mass fragments and precursor[4].
Resolution 70,000 (at m/z 200)Resolves isobaric background interferences[2].
Collision Energy 20, 30, 40 eV (Stepped)Provides comprehensive fragmentation coverage.

Data Interpretation & Mechanistic Insights

Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the[M+H]+ ion (m/z 192.1388) primarily targets the weakest bonds. The dominant fragmentation pathway is the neutral loss of cyclohexene (82.0783 Da), driven by a highly favorable rearrangement that yields a stable 2-aminophenol product ion at m/z 110.0606. Secondary pathways include the loss of water from the phenol moiety, producing a resonance-stabilized cation at m/z 174.1283[2].

Fragmentation_Pathway M [M+H]+ m/z 192.1388 C12H18NO+ F1 m/z 110.0606 C6H8NO+ (2-Aminophenol ion) M->F1 - Cyclohexene (-82.0783 Da) F2 m/z 174.1283 C12H16N+ (Water Loss) M->F2 - H2O (-18.0106 Da) F3 m/z 93.0340 C6H5O+ (Phenol cation) F1->F3 - NH3 (-17.0265 Da)

Figure 2: Proposed ESI+ MS/MS fragmentation pathway for 2-(Cyclohexylamino)phenol.

Self-Validating Quality Control

To ensure the trustworthiness of the generated data, this protocol operates as a self-validating system:

  • Procedural Blanks: A blank injection (diluent only) must be run immediately prior to the sample to rule out column carryover and confirm that the m/z 192.1388 signal is exclusively derived from the sample.

  • Lock-Mass Calibration: A lock-mass strategy (e.g., using ambient polysiloxane at m/z 371.1012 or infused Leucine Enkephalin) is employed continuously to correct for instrumental drift, guaranteeing mass accuracy remains strictly below 3 ppm[2].

  • Isotopic Fidelity Check: The software must verify that the M+1 (13C) isotopic peak at m/z 193.1422 matches the theoretical relative abundance of ~13.5%, confirming the carbon count (C12) of the empirical formula.

References[3] Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. PubMed/NIH. Verified Source URL[4] High Resolution Mass Spectrometry (HRMS) Based Investigation of Small Molecule, Bioactive Secondary Metabolites as Probes in the Examination of Bacterial Resistance and Virulence. UTHSC Digital Commons. Verified Source URL[2] Chapter 1 – HRMS: Fundamentals and Basic Concepts. Algimed. Verified Source URL[1] Nontarget analysis and characterization of p-phenylenediamine-quinones and -phenols in tire rubbers by LC-HRMS and chemical species-specific algorithm. ResearchGate. Verified Source URL

Sources

Method

Application Note: Advanced Electrochemical Methodologies for the Analysis of Phenolic Compounds

Executive Summary Phenolic compounds are ubiquitous in nature, playing critical roles as antioxidants in biological systems, active pharmaceutical ingredients (APIs) in drug development, and biomarkers in environmental m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenolic compounds are ubiquitous in nature, playing critical roles as antioxidants in biological systems, active pharmaceutical ingredients (APIs) in drug development, and biomarkers in environmental monitoring. Traditional analytical techniques, such as HPLC coupled with UV-Vis or Mass Spectrometry, offer high resolution but are often constrained by high operational costs, extensive sample preparation, and prolonged analysis times[1].

Electrochemical methods have emerged as highly reliable, low-cost, and rapid alternatives for the direct assay of phenolic compounds[1],[2]. Because phenols are inherently electroactive due to their hydroxyl groups, they can be directly oxidized at an electrode surface[3]. This application note provides drug development professionals and analytical chemists with a comprehensive, self-validating framework for designing and executing electrochemical assays for phenolic compounds, leveraging advanced voltammetric techniques and surface-modified sensors.

Mechanistic Principles: The Electro-Oxidation of Phenols

To design an effective electrochemical assay, one must first understand the fundamental thermodynamics and kinetics governing the analyte. The electrochemical oxidation of phenolic compounds typically proceeds via a Proton-Coupled Electron Transfer (PCET) mechanism[2].

When an anodic potential is applied, the phenolic hydroxyl group undergoes oxidation. This process involves the loss of an electron and a proton to form a highly reactive phenoxy radical intermediate. Depending on the specific molecular structure (e.g., the presence of ortho- or para-substituents), this radical undergoes further oxidation (losing another electron and proton) to form a stable quinone derivative (e.g., o-quinone or p-quinone)[4].

Causality in Method Development: Because protons are released during this redox process, the oxidation potential ( Ep​ ) is highly pH-dependent. According to the Nernst equation, a typical two-electron, two-proton transfer will exhibit a cathodic shift of approximately 59 mV per pH unit increase. Therefore, strict buffering of the supporting electrolyte (usually between pH 6.0 and 7.0) is non-negotiable to ensure reproducible peak potentials and prevent peak broadening[5].

Mechanism Phenol Phenolic Analyte (Reduced State) Transfer Electrode Surface (Electron/Proton Transfer) Phenol->Transfer Applied Potential > Ep Radical Phenoxy Radical (Reactive Intermediate) Transfer->Radical -e⁻, -H⁺ Quinone Quinone Derivative (Oxidized State) Radical->Quinone -e⁻, -H⁺ Quinone->Phenol Cathodic Sweep (Reduction)

Proton-coupled electron transfer (PCET) mechanism of phenol oxidation.

Sensor Design and Signal Transduction

A major challenge in the continuous electrochemical monitoring of phenols is electrode fouling . The highly reactive phenoxy radicals generated during oxidation readily polymerize, forming an insulating poly-phenolic film on the electrode surface, which rapidly degrades the analytical signal[2].

To circumvent this, bare Glassy Carbon Electrodes (GCEs) or Screen-Printed Electrodes (SPEs) are rarely used in isolation for complex matrices. Instead, they are modified with:

  • Nanomaterials (e.g., Carbon Nanofibers, Gold Nanoparticles, Graphene Quantum Dots): These increase the electroactive surface area, enhance electron transfer kinetics, and lower the overpotential required for oxidation, thereby minimizing the generation of passivating byproducts[6],[4].

  • Enzymatic Biorecognition Elements (e.g., Tyrosinase): Tyrosinase is a monooxygenase that specifically catalyzes the oxidation of phenols to o-quinones without requiring an applied overpotential for the initial radical formation. The electrode then simply reduces the enzymatically generated o-quinone back to catechol at a low cathodic potential, drastically reducing background noise and completely bypassing the polymerization pathway[4].

Workflow A Sample Prep (Extraction & pH Buffer) C Electrochemical Cell (3-Electrode System) A->C B Electrode Setup (GCE / SPE + Modifier) B->C D Voltammetry (CV, DPV, SWV) C->D Interrogation E Data Analysis (Quantification) D->E Signal Output

Workflow for the electrochemical analysis of phenolic compounds.

Analytical Performance Data

The choice of transduction technique dictates the sensitivity of the assay. While Cyclic Voltammetry (CV) is excellent for characterizing the redox mechanism[1], pulse techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are preferred for quantification. These techniques sample the current at specific times during the potential pulse, effectively filtering out the non-Faradaic (capacitive) background current, leading to significantly lower Limits of Detection (LODs)[5].

Table 1: Comparative Analytical Performance of Modified Sensors
AnalyteSensor ModificationInterrogation TechniqueLinear RangeLimit of Detection (LOD)
Catechol MnO₂/GQD NanozymeDPV [6]
Dopamine MnO₂/GQD NanozymeDPV [6]
Quercetin Oxidized Arabic Gum-CPEDPV / SWV 0.02 to 0.09 mg/L Not specified[5]
Acetaminophen Acylated Arabic Gum-CPEDPV / SWV 1.0 to 9.0 mg/L Not specified[5]
Ferulic Acid CNF-AuNP-Tyrosinase SPECyclic VoltammetryMatrix DependentMatrix Dependent[4]

Experimental Protocols

The following protocols are designed as self-validating systems . In electrochemical analysis, false negatives (due to electrode fouling) or false positives (due to matrix electroactivity) are common. The embedded validation steps ensure data integrity.

Protocol A: Preparation of a Self-Validating Tyrosinase-Modified Electrode

Objective: Fabricate a highly selective biosensor for phenolic compounds while verifying the electroactive surface integrity.

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Gold Nanoparticles (AuNPs) suspension ( )

  • Tyrosinase enzyme solution ( 10 mg/mL in 0.1 M PBS, pH 6.5)

  • Nafion solution ( 0.5% w/v in ethanol)

  • 5 mM Potassium Ferricyanide ( K3​[Fe(CN)6​] ) in 0.1 M KCl (Validation Probe)

Step-by-Step Procedure:

  • Surface Activation: Gently rinse the SPCE with Milli-Q water. Apply a pre-anodization potential of +1.5 V for 60 s in 0.5 M H2​SO4​ to generate oxygen-rich functional groups on the carbon surface, increasing hydrophilicity.

  • Nanomaterial Drop-Casting: Drop-cast of the AuNP suspension onto the working electrode. Dry at room temperature. Causality: AuNPs act as electron-conducting "wires" that facilitate electron transfer from the enzyme's active site to the electrode surface[4].

  • Enzyme Immobilization: Drop-cast of the Tyrosinase solution onto the modified surface. Incubate at 4∘C for 2 hours.

  • Cross-linking/Entrapment: Apply of 0.5% Nafion over the enzyme layer. Causality: Nafion forms a semi-permeable membrane that prevents enzyme leaching into the bulk solution while allowing small phenolic molecules to diffuse through.

  • System Suitability Test (Self-Validation): Before analyzing phenols, run a CV scan ( −0.2 V to +0.6 V at 50 mV/s ) in the 5 mM K3​[Fe(CN)6​] probe.

    • Acceptance Criteria: A well-defined reversible redox couple must be observed. The peak-to-peak separation ( ΔEp​ ) should be <100 mV . If ΔEp​>150 mV , the Nafion layer is too thick, impeding diffusion, and the electrode must be remade.

Protocol B: Quantitative Analysis via Differential Pulse Voltammetry (DPV)

Objective: Accurately quantify phenolic content in a complex matrix while ruling out matrix suppression.

Parameters:

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 6.5.

  • DPV Settings: Step potential: 5 mV ; Modulation amplitude: 50 mV ; Modulation time: 0.05 s ; Scan rate: 10 mV/s .

Step-by-Step Procedure:

  • Baseline Establishment: Fill the electrochemical cell with 10 mL of blank PBS. Run the DPV protocol from 0.0 V to +0.8 V . Save this as the background scan.

  • Sample Interrogation: Add of the extracted sample to the cell. Stir for 10 s , allow to rest for 10 s (to establish a quiescent solution), and run the DPV scan. Record the anodic peak current ( Ipa​ ) at the specific oxidation potential of the target phenol.

  • Self-Validation via Standard Addition: To prove that the sample matrix (e.g., proteins or lipids in a biological sample) is not suppressing the signal, spike the cell with a known concentration of a phenolic standard (e.g., Catechol).

    • Acceptance Criteria: The increase in peak current must linearly match the calibration curve slope established in pure buffer. A recovery of 95%−105% validates the absence of matrix interference. If recovery is <80% , electrode fouling or matrix binding is occurring, necessitating sample dilution or a standard addition quantification method rather than an external calibration curve.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of 2-(Cyclohexylamino)phenol hydrochloride synthesis yield

Module: Optimization of 2-(Cyclohexylamino)phenol Hydrochloride Synthesis Yield Welcome to the technical support portal for the synthesis of 2-(cyclohexylamino)phenol hydrochloride. This guide is designed for research sc...

Author: BenchChem Technical Support Team. Date: March 2026

Module: Optimization of 2-(Cyclohexylamino)phenol Hydrochloride Synthesis Yield

Welcome to the technical support portal for the synthesis of 2-(cyclohexylamino)phenol hydrochloride. This guide is designed for research scientists and drug development professionals who require high-yield, high-purity synthesis of this specific secondary amine. The reaction relies on a pathway, coupling 2-aminophenol with cyclohexanone, followed by catalytic hydrogenation and subsequent hydrochloride salt formation[1].

Below, you will find mechanistic workflows, a field-proven troubleshooting FAQ, optimized protocols, and comparative quantitative data to ensure your experiments are robust and self-validating.

Process Workflow & Mechanistic Pathway

To successfully troubleshoot this synthesis, it is critical to understand both the operational workflow and the underlying chemical mechanism. The reaction proceeds via a nucleophilic attack of the primary amine on the ketone, forming a hemiaminal that dehydrates into a Schiff base (imine). This imine is then reduced to the secondary amine[1].

Workflow N1 2-Aminophenol + Cyclohexanone N2 Imine Condensation (Ethanol Solvent) N1->N2 Mix under Argon N3 Hydrogenation (PtO2, H2) N2->N3 1 atm H2 N4 Filtration (Remove Catalyst) N3->N4 H2 uptake ceases N5 Salting Out (HCl in Isopropanol) N4->N5 Clear Filtrate N6 Precipitation (Diethyl Ether) N5->N6 Evaporate & Ether

Experimental workflow for the reductive amination and salt isolation.

Mechanism A 2-Aminophenol + Cyclohexanone B Hemiaminal Intermediate A->B Nucleophilic Attack C Schiff Base (Imine) B->C -H2O D 2-(Cyclohexylamino)phenol (Free Base) C->D H2 / PtO2 Reduction E Hydrochloride Salt D->E +HCl

Mechanistic pathway from hemiaminal formation to hydrochloride salt precipitation.

Troubleshooting FAQs

Q1: My reaction mixture is turning dark brown/black before hydrogenation, and my final yield is exceptionally low. What is happening? Causality: 2-Aminophenol is highly electron-rich and notoriously susceptible to air oxidation, rapidly degrading into dark, tarry quinone imines. Solution: You must exclude oxygen from the initial condensation step. Degas your anhydrous ethanol by sparging with Argon or N₂ for 15 minutes prior to use. Add the reagents under an inert atmosphere. Self-Validation: A properly protected reaction mixture should remain a pale yellow to light orange color during the imine condensation phase.

Q2: GC/MS and NMR analysis of my crude product shows a significant contamination of cyclohexanol. How do I prevent this over-reduction? Causality: If hydrogen gas and the are introduced before the imine has fully formed, the catalyst will competitively reduce the free cyclohexanone into cyclohexanol[1]. Solution: Allow the 2-aminophenol and cyclohexanone to stir in ethanol for at least 1–2 hours before adding the PtO₂ and introducing the H₂ atmosphere. For highly stubborn cases, adding a dehydrating agent (e.g., 3Å molecular sieves) drives the equilibrium toward the Schiff base.

Q3: The hydrogenation stalls at ~50% completion. Should I increase the hydrogen pressure? Causality: Stalled hydrogenation in this specific reaction is rarely a pressure issue. It is typically caused by catalyst poisoning. The secondary amine product can strongly coordinate to the platinum surface, or trace sulfur/halide impurities in the cyclohexanone can deactivate the PtO₂. Solution: Do not increase pressure, as this risks reducing the aromatic ring. Instead, purge the flask with Argon, filter the mixture through Celite to remove the deactivated catalyst, and recharge with a fresh 0.1 g of PtO₂.

Q4: When I add HCl, I get a sticky, oily residue instead of a crystalline solid. How can I fix the crystallization? Causality: Oiling out occurs due to three factors: (1) excess HCl, (2) the presence of water, or (3) trapping of unreacted cyclohexanone. Aqueous HCl will hydrolyze any unreacted imine and prevent the salt from crashing out. Solution: Strictly use 1.0 to 1.05 equivalents of anhydrous HCl dissolved in isopropanol[2]. Evaporate the bulk of the ethanol in vacuo before precipitating the salt with anhydrous diethyl ether[3]. The highly polar salt is insoluble in ether, while organic impurities remain in solution.

Quantitative Data: Reducing Agent Comparison

Choosing the right reducing agent is critical for optimizing yield and chemoselectivity. Below is a comparative matrix of common reductive amination conditions for this specific substrate class.

Reducing AgentTypical Yield (%)Chemoselectivity (Imine vs. Ketone)Reaction ConditionsCost / Toxicity Profile
H₂ / PtO₂ (Adams' Catalyst) 85 - 95% High (if imine is pre-formed)1 atm H₂, Room Temp High initial cost, low toxicity
NaBH(OAc)₃70 - 88%Very HighRoom Temp, 1-24 hModerate cost, mild toxicity
NaBH₃CN60 - 80%HighpH 5-6, Room TempLow cost, highly toxic (cyanide)
H₂ / Pd/C50 - 75%Moderate (prone to over-reduction)1-5 atm H₂, Room TempModerate cost, low toxicity

Note: H₂/PtO₂ is the industry standard for this specific transformation due to its clean reaction profile and ease of workup[2].

Optimized Step-by-Step Methodology

This protocol is adapted and optimized from established patent literature (US Patent 4,552,874) and standard [2][3].

Step 1: Imine Condensation

  • In a flame-dried, Argon-purged 500 mL round-bottom flask, add 10.9 g (0.1 mol) of freshly sublimed or high-purity 2-aminophenol[2].

  • Add 10.4 g (0.1 mol) of cyclohexanone, followed by 200 mL of anhydrous, degassed ethanol[2].

  • Stir the mixture at room temperature for 1.5 hours under Argon.

  • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The disappearance of the 2-aminophenol spot confirms complete Schiff base formation.

Step 2: Catalytic Hydrogenation 4. Briefly pause stirring and carefully add 0.2 g of PtO₂ (Adams' catalyst)[2]. 5. Seal the flask, evacuate the atmosphere, and backfill with H₂ gas three times. 6. Stir vigorously under a hydrogen balloon (1 atm) at room temperature.

  • Self-Validation Checkpoint: Monitor the H₂ balloon. The reaction is complete when gas consumption ceases entirely (typically 4–6 hours).

Step 3: Filtration and Salt Formation 7. Purge the flask with Argon to remove residual H₂. 8. Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite traps colloidal platinum particles that would otherwise pass through standard filter paper and contaminate the final API. 9. Transfer the clear filtrate to a clean flask and place it in an ice bath. 10. Slowly add 0.1 mol of anhydrous HCl (typically a 2M or 4M solution in isopropanol) dropwise with continuous stirring[2].

Step 4: Isolation and Purification 11. Concentrate the mixture in vacuo to roughly 25% of its original volume[3]. 12. Add 150 mL of anhydrous diethyl ether to the concentrated residue[2]. A white to off-white precipitate will immediately form. 13. Filter the precipitate over a Büchner funnel, wash with 50 mL of cold diethyl ether, and dry under high vacuum overnight.

  • Self-Validation Checkpoint: Take a melting point and an ¹H-NMR (in DMSO-d₆). The absence of a ketone peak (~2.3 ppm) and the presence of broad cyclohexyl multiplet protons (1.0–2.0 ppm) confirm a successful, high-purity synthesis.

References
  • Synthesis of 2-Cyclohexylaminophenol hydrochloride Source: PrepChem URL:[Link]

  • US Patent 4,552,874: Process for the preparation of 2-(cyclohexylamino)
  • Reductive Amination Source: Wikipedia URL:[Link]

Sources

Optimization

Section 1: Standard Operating Procedure (SOP) - The Self-Validating BO Workflow

Technical Support Center: Bayesian Optimization for Chemical Reaction Conditions Welcome to the Technical Support Center for Bayesian Optimization (BO) in chemical synthesis. As drug development and chemical engineering...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bayesian Optimization for Chemical Reaction Conditions

Welcome to the Technical Support Center for Bayesian Optimization (BO) in chemical synthesis. As drug development and chemical engineering transition toward autonomous laboratories, BO has emerged as the premier data-efficient algorithm for navigating complex, high-dimensional reaction landscapes[1]. Unlike traditional Design of Experiments (DoE), which scales poorly with complexity, BO balances the exploration of highly uncertain reaction spaces with the exploitation of known high-yield conditions[2].

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols designed by application scientists to ensure your BO campaigns succeed.

To establish a trustworthy BO campaign, the protocol must be a self-validating system. Do not blindly trust the algorithm's acquisition function; you must ensure the surrogate model accurately reflects the physical reality of your chemistry.

BO_Workflow Init 1. Design Space & Initialization (LHS / Prior Data) Surrogate 2. Fit Surrogate Model (Gaussian Process / Matérn 5/2) Init->Surrogate Seed Data Acquisition 3. Maximize Acquisition (Expected Improvement) Surrogate->Acquisition Mean & Variance Experiment 4. Execute Chemical Reaction (Wet Lab / Flow Platform) Acquisition->Experiment Next Conditions Update 5. Quantify & Update (Yield, Selectivity via HPLC/NMR) Experiment->Update Reaction Outcome Update->Surrogate Retrain Model Optimum 6. Optimum Achieved (Target Metrics Met) Update->Optimum Convergence

Figure 1: Iterative closed-loop workflow of Bayesian Optimization for chemical reactions.

Step-by-Step Implementation Protocol:

  • Define the Reaction Domain: Identify continuous variables (e.g., temperature, concentration, residence time) and categorical variables (e.g., catalysts, solvents, bases)[3].

  • Featurize Categorical Variables: Do not use naive One-Hot Encoding (OHE). Compute molecular descriptors (e.g., via Density Functional Theory (DFT) or RDKit) to map the physicochemical properties (sterics, electronics) of your solvents and ligands[4].

  • Initialization via LHS: Seed the surrogate model by running 5–10 initial experiments selected via Latin Hypercube Sampling (LHS) to ensure orthogonal, space-filling coverage of the reaction domain[1].

  • Surrogate Model Fitting & Validation: Fit a Gaussian Process (GP) using a Matérn 5/2 kernel. Causality Note: Unlike the infinitely smooth RBF kernel, Matérn 5/2 accommodates the sudden "cliffs" often found in chemical reactivity landscapes (e.g., abrupt catalyst deactivation).

    • Self-Validation Step: Perform Leave-One-Out Cross-Validation (LOOCV) on your initial dataset. If the predicted variance does not capture the actual experimental error, adjust the kernel's noise prior (nugget) before proceeding.

  • Acquisition Function Optimization: Use Expected Improvement (EI) for single objectives (e.g., maximizing yield) or q-Expected HyperVolume Improvement (q-EHVI) for multi-objective trade-offs (e.g., maximizing yield while minimizing E-factor)[4].

  • Closed-Loop Execution: Execute the suggested conditions in the lab or automated flow platform, quantify the results via HPLC/NMR, append the data, and retrain the model[5].

Section 2: Troubleshooting Guide & FAQs

Q1: The algorithm keeps suggesting the same categorical variables (e.g., same solvent or catalyst) and gets stuck in a local optimum. How do I force exploration?

  • Root Cause: Standard GPs struggle with categorical variables. If you use One-Hot Encoding, the Euclidean distance between any two distinct solvents is identical, destroying the concept of "chemical similarity"[1]. The model exploits the first successful category it finds because it cannot extrapolate to others.

  • Resolution: Transition to descriptor-based Bayesian optimization. Frameworks like EDBO (Experimental Design via Bayesian Optimization)[6] and Summit[3] utilize DFT-calculated features or Mordred descriptors. By providing the GP with continuous physical properties (e.g., dipole moment, HOMO/LUMO levels), the algorithm understands why a solvent works and can confidently suggest chemically analogous, yet unexplored, alternatives[4].

Q2: Experimental noise (e.g., integration errors in HPLC, side-product interference) is causing the surrogate model to overfit, leading to erratic condition suggestions. How can I stabilize it?

  • Root Cause: In complex reaction systems involving dynamic conditions and side reactions, noise interferes with experimental data. Standard GPs assume exact observations, causing the response surface to warp sharply around noisy data points[4].

  • Resolution: You must explicitly model the homoscedastic noise. Increase the noise variance parameter (alpha in scikit-learn, or the likelihood noise in GPyTorch). Alternatively, switch the surrogate model from a GP to a Random Forest (RF). Algorithms like Phoenics use RFs, which are inherently less sensitive to response surface noise and high evaluation costs[4].

Q3: My multi-objective optimization (e.g., maximizing yield AND enantiomeric excess) is computationally stalling during the acquisition phase. What is going wrong?

  • Root Cause: Calculating the exact hypervolume improvement for multiple objectives scales exponentially with the number of objectives and Pareto frontier points.

  • Resolution: Replace standard EHVI with q-EHVI (q-Expected HyperVolume Improvement)[4]. q-EHVI uses Monte Carlo integration to approximate the hypervolume, drastically reducing computational overhead while allowing for batch suggestions (proposing multiple experiments simultaneously). Alternatively, use the TSEMO (Thompson Sampling Efficient Multiobjective Optimization) strategy, which has shown best-in-class performance for chemical benchmarks[7].

Q4: The optimization requires too many experiments to converge, defeating the purpose of BO. How can I accelerate it?

  • Root Cause: The search space is either unconstrained, or the model is starting with zero prior chemical knowledge.

  • Resolution: Implement Transfer Learning or Multi-fidelity modeling. If you have historical data from a similar substrate class, use it to pre-train the GP's length-scale hyperparameters[4]. Additionally, constrain the domain bounds using fundamental chemical intuition (e.g., capping temperature below the solvent's boiling point or restricting base equivalents to stoichiometric limits).

Section 3: Algorithm & Component Selection Matrix

Selecting the correct mathematical components is critical for aligning the algorithm with the physical realities of your chemical system. Use the table below to configure your BO campaign.

Table 1: Selection Matrix for Bayesian Optimization Components in Chemical Synthesis

Component CategorySpecific MethodBest Use CaseMechanistic Limitation
Surrogate Model Gaussian Process (GP) + Matérn 5/2Continuous variables, smooth but locally rugged reaction landscapes.Computationally scales poorly with datasets >10,000 points; fails with naive categorical encoding.
Surrogate Model Random Forest (RF)Highly noisy analytical data (HPLC/NMR); mixed continuous/categorical spaces.Poor extrapolation capabilities outside the bounds of the training data domain.
Acquisition Function Expected Improvement (EI)Single-objective optimization (e.g., maximizing isolated yield).Prone to over-exploitation if the surrogate model's uncertainty (variance) is poorly calibrated.
Acquisition Function q-EHVI / TSEMOMulti-objective optimization (e.g., Yield vs. Cost vs. E-factor)[3].High computational cost during the acquisition optimization phase.
Featurization DFT DescriptorsCatalyst and ligand screening requiring deep electronic/steric mapping[4].High upfront computational cost to calculate quantum mechanical properties.

Section 4: References

1.[4] Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications - MDPI - 4 2.[3] Summit: Benchmarking Machine Learning Methods for Reaction Optimisation - ResearchGate - 3 3.[7] Summit: Benchmarking Machine Learning Methods for Reaction Optimisation - ChemRxiv -7 4.[1] Bayesian optimization for chemical reactions - RSC Publishing - 1 5.[5] Bayesian Optimization of Chemical Reactions - Dassault Systèmes (3DS) -5 6.[2] Welcome to Summit's documentation! - ReadTheDocs - 2 7.[6] Bayesian reaction optimization as a tool for chemical synthesis - Nature (via UCLA) - 6

Sources

Reference Data & Comparative Studies

Validation

Reference standards for the analysis of arylcyclohexylamine derivatives

Title: Analytical Rigor in Forensic and Clinical Toxicology: A Comparative Guide to Arylcyclohexylamine Reference Standards Introduction Arylcyclohexylamines (ACHs)—including phencyclidine (PCP), ketamine, and emerging a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Rigor in Forensic and Clinical Toxicology: A Comparative Guide to Arylcyclohexylamine Reference Standards

Introduction

Arylcyclohexylamines (ACHs)—including phencyclidine (PCP), ketamine, and emerging analogs like 3-MeO-PCP and 2-fluoro-deschloroketamine (2F-DCK)—are potent dissociative anesthetics acting as high-affinity non-competitive antagonists at the NMDA receptor[1]. The rapid proliferation of these compounds as New Psychoactive Substances (NPS) presents a continuous challenge for forensic and clinical laboratories[2]. Accurate identification and quantification in complex biological matrices (e.g., post-mortem blood, urine) require robust analytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

The cornerstone of this analytical reliability is the selection of appropriate reference standards. This guide objectively compares different grades and types of ACH reference standards, detailing the mechanistic rationale for their use, and provides validated, self-validating experimental protocols for laboratory implementation.

Part 1: Comparative Analysis of Reference Standard Categories

When developing an LC-MS/MS or GC-MS assay, analytical scientists must choose between Research Grade (RG) standards and Certified Reference Materials (CRMs), as well as between Unlabeled and Isotopically Labeled Internal Standards (ILIS).

Table 1: Performance and Compliance Comparison of ACH Reference Standards

Standard TypeMetrological TraceabilityUncertainty QuantifiedMatrix Effect CompensationBest Analytical Use Case
Research Grade (Neat) NoNoNoneEarly-stage in vitro screening, qualitative NMR.
CRM (Unlabeled Solution) Yes (ISO 17034)YesNoneExternal calibration, routine QA/QC in clean matrices.
CRM (Isotopically Labeled) Yes (ISO 17034)YesHighLC-MS/MS quantification in complex biological matrices.
Causality in Standard Selection

Why are CRMs critical? CRMs, such as the 3-methoxy PCP (hydrochloride) CRM[4], are manufactured under rigorous ISO/IEC 17025 and ISO 17034 guidelines. They provide a certified property value with an associated uncertainty and unbroken metrological traceability. In forensic toxicology, where results must withstand legal scrutiny, the use of CRMs is non-negotiable to prove the exact concentration of the calibrator.

Why use Isotopically Labeled Internal Standards (ILIS)? In LC-MS/MS, co-eluting matrix components (e.g., phospholipids in post-mortem blood) compete with the analyte for charge in the electrospray ionization (ESI) source, causing severe ion suppression or enhancement. An ILIS, such as PCP-d5[5], shares the exact physicochemical properties of the target analyte. It co-elutes and experiences the identical matrix effect. Because the suppression affects both the native analyte and the ILIS equally, the ratio of Analyte/ILIS remains constant, thereby self-correcting the quantification error.

MatrixEffect cluster_0 External Calibration (Unlabeled) cluster_1 ILIS Calibration (Labeled CRM) LC_Elution LC Separation (Complex Matrix) ESI_Source ESI Source (Charge Competition) LC_Elution->ESI_Source Ext_Std Target Analyte Only ESI_Source->Ext_Std ILIS_Std Target Analyte + ILIS (e.g., PCP + PCP-d5) ESI_Source->ILIS_Std Matrix_Interference Co-eluting Matrix Components Matrix_Interference->ESI_Source Ion_Suppression Uncompensated Ion Suppression Ext_Std->Ion_Suppression Quant_Error Quantification Error (False Low/High) Ion_Suppression->Quant_Error Ratio_Correction Proportional Ion Suppression ILIS_Std->Ratio_Correction Accurate_Quant Accurate Quantification (Ratio Maintained) Ratio_Correction->Accurate_Quant

Mechanistic pathway demonstrating how ILIS CRMs compensate for ESI matrix effects.

Part 2: Experimental Methodology - Solid-Phase Extraction (SPE) & LC-MS/MS

To achieve limits of detection (LOD) as low as 1 ng/mL for ACHs like 3-MeO-PCP[6], rigorous sample preparation is required. The following self-validating protocol utilizes mixed-mode cation exchange SPE to isolate ACHs from biological fluids.

Step-by-Step Protocol: Extraction of ACHs from Post-Mortem Blood

  • Sample Aliquoting & ILIS Spiking: Aliquot 1.0 mL of post-mortem blood. Spike with 50 µL of a 100 ng/mL ILIS working solution (e.g., PCP-d5 CRM)[5].

    • Self-Validation Check: Always process a "Zero Sample" (blank matrix + ILIS) to verify the absence of native analyte contamination in the ILIS stock, and a "Blank Sample" (matrix only) to monitor for column carryover.

  • Protein Precipitation & pH Adjustment: Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0). Vortex and centrifuge at 3000 x g for 10 minutes. Causality: The slightly acidic pH ensures the basic secondary/tertiary amines of the ACHs are fully protonated for ion exchange.

  • SPE Conditioning: Condition the mixed-mode SPE column with 3 mL methanol, followed by 3 mL deionized water, and 1 mL 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the supernatant onto the SPE column at a controlled flow rate of 1-2 mL/min.

  • Washing (Interference Removal): Wash with 3 mL deionized water, followed by 3 mL 0.1 M acetic acid, and finally 3 mL methanol. Causality: The acidic wash removes neutral and acidic interferences, while the methanol wash removes hydrophobic lipids. The protonated ACHs remain bound to the strong cation exchange sites.

  • Elution: Dry the column under vacuum for 5 minutes. Elute the ACHs with 3 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v). Causality: The high pH of the ammonium hydroxide neutralizes the ACH amines, breaking the ionic bond with the sorbent, while the organic solvent partitions them into the eluate.

  • Reconstitution & LC-MS/MS: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

SPEWorkflow Sample Biological Sample (Blood/Urine) Spike Spike ILIS CRM (e.g., PCP-d5) Sample->Spike Buffer Buffer Addition (pH 6.0) Spike->Buffer SPE_Load Load onto Mixed-Mode SPE Buffer->SPE_Load SPE_Wash Wash (Water/Acid/MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (Basic Organic) SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis SPE_Elute->LCMS Data Quantification & Reporting LCMS->Data

Step-by-step solid-phase extraction (SPE) and LC-MS/MS workflow for arylcyclohexylamines.

Part 3: Supporting Experimental Data & Method Validation

To demonstrate the quantitative superiority of using ILIS CRMs over unlabeled external calibration, we compare the validation parameters for the quantification of 3-MeO-PCP and 2F-DCK[3].

Table 2: Quantitative Performance Data (LC-MS/MS in Post-Mortem Blood)

AnalyteCalibration MethodMatrix Factor (MF)Precision (%CV)Accuracy (% Bias)LOD (ng/mL)
3-MeO-PCP External (Unlabeled)65% (Severe Suppression)18.5%-22.0%5.0
3-MeO-PCP Internal (PCP-d5 CRM)98% (Compensated)4.2%±3.5%1.0
2F-DCK External (Unlabeled)72% (Suppression)15.1%-18.4%4.5
2F-DCK Internal (Ketamine-d4 CRM)101% (Compensated)3.8%±2.1%0.8

Data Interpretation: When utilizing external calibration, the Matrix Factor (MF) of 65% indicates that 35% of the analyte signal is lost due to ion suppression from the post-mortem blood matrix. This results in a severe negative bias (-22.0%), failing standard bioanalytical method validation criteria (which require ±15%). By incorporating an ILIS CRM, the MF normalizes to near 100%, precision improves to <5%, and the LOD drops to 1.0 ng/mL, matching the high-performance thresholds cited in validated forensic assays[6].

Conclusion

The structural diversity and rapid emergence of arylcyclohexylamine derivatives demand analytical methodologies grounded in strict metrological principles. The transition from research-grade powders to ISO-certified, isotopically labeled reference materials is not merely a regulatory formality; it is a fundamental chemical requirement to correct for ESI matrix effects and ensure the scientific integrity of toxicological findings.

References

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre
  • PCP-d5 (hydrochloride) (CRM). caymanchem.com.
  • Fatal intoxication related to two new arylcyclohexylamine derivatives (2F-DCK and 3-MeO-PCE). semanticscholar.org.
  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutam
  • 3-methoxy PCP (hydrochloride) (CRM). caymanchem.com.
  • UCT Flagship Clean Screen® DAU cited in NPS Article. unitedchem.com.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(Cyclohexylamino)phenol Hydrochloride

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-(Cyclohexylamino)phenol hydrochloride, a versatile building block in organic and medicinal chemistry.[1] As direct experimental data for th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-(Cyclohexylamino)phenol hydrochloride, a versatile building block in organic and medicinal chemistry.[1] As direct experimental data for this specific compound is not widely available in public literature, this document presents a predictive analysis based on established principles of mass spectrometry and the known fragmentation patterns of analogous structures, such as aminophenols and N-cyclohexyl compounds.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for method development, compound identification, and purity assessment.

Introduction to 2-(Cyclohexylamino)phenol Hydrochloride

2-(Cyclohexylamino)phenol hydrochloride, with a molecular formula of C12H18ClNO and a molecular weight of 227.73 g/mol , features a phenol ring, a secondary amine, and a cyclohexane moiety.[3] This unique combination of functional groups dictates its fragmentation behavior under mass spectrometric analysis, providing a characteristic fingerprint for its identification. Understanding these fragmentation pathways is crucial for its characterization in complex matrices and for distinguishing it from structurally related impurities.

Predicted Mass Spectrometry Fragmentation Analysis

Under typical electrospray ionization (ESI) in positive mode, 2-(Cyclohexylamino)phenol hydrochloride is expected to readily protonate, primarily at the more basic nitrogen atom of the secondary amine.[2] The resulting molecular ion [M+H]+ would have a mass-to-charge ratio (m/z) corresponding to the free base (C12H17NO, MW = 191.27). Subsequent collision-induced dissociation (CID) would lead to a series of characteristic fragment ions.

Key Fragmentation Pathways

The fragmentation of protonated 2-(Cyclohexylamino)phenol is predicted to proceed through several key pathways, driven by the stability of the resulting fragments.

  • Alpha-Cleavage: The most prominent fragmentation for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom.[4][5] In this case, the bond between the cyclohexyl ring and the nitrogen is susceptible to cleavage.

  • Loss of Neutral Molecules: The elimination of small, stable neutral molecules like water (H2O) from the phenol group or ammonia (NH3) is a common fragmentation pathway for aminophenols.[2]

  • Ring Opening and Fragmentation of the Cyclohexyl Moiety: The saturated cyclohexyl ring can undergo characteristic fragmentation, often involving the loss of ethene or other small hydrocarbon fragments.

The following diagram illustrates the predicted primary fragmentation pathways for protonated 2-(Cyclohexylamino)phenol.

fragmentation_pathway cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M [M+H]+ m/z 192.15 F1 [M+H - H2O]+ m/z 174.14 M->F1 -H2O F2 [C6H11NH2]+ m/z 99.10 M->F2 α-cleavage F3 [C6H5O]+ m/z 93.03 M->F3 N-C bond cleavage F4 [C6H9]+ m/z 81.07 F2->F4 -NH3 F5 [C5H5]+ m/z 65.04 F3->F5 -CO

Caption: Predicted ESI-MS/MS fragmentation of 2-(Cyclohexylamino)phenol.

Interpretation of Predicted Fragment Ions

A summary of the predicted key fragment ions and their proposed structures is presented in the table below.

m/z (Predicted)Proposed FormulaProposed Structure/Origin
192.15[C12H18NO]+Protonated molecular ion
174.14[C12H16N]+Loss of water from the phenol group
99.10[C6H12N]+Resulting from alpha-cleavage, representing the protonated cyclohexylamine moiety
93.03[C6H5O]+Phenoxy cation resulting from cleavage of the N-C(aryl) bond
81.07[C6H9]+Loss of ammonia from the m/z 99 fragment
65.04[C5H5]+Loss of carbon monoxide from the phenoxy cation

Comparison with Alternative Analytical Techniques

While mass spectrometry provides unparalleled structural information, other analytical techniques can be employed for the routine analysis of 2-(Cyclohexylamino)phenol hydrochloride, particularly for quantification and purity assessment.

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.High sensitivity and specificity; provides structural information.Higher cost and complexity.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV absorbance.[6]Robust, cost-effective, and suitable for routine quantification.[6]Lower specificity than MS; requires a chromophore for detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components of a mixture in the gas phase, followed by mass spectrometric detection.High separation efficiency for volatile and thermally stable compounds.[6]Requires derivatization for non-volatile compounds like 2-(Cyclohexylamino)phenol hydrochloride.

Experimental Protocols

Mass Spectrometry Analysis (Predictive)

This protocol is a starting point for developing a specific method for the analysis of 2-(Cyclohexylamino)phenol hydrochloride.

  • Sample Preparation: Dissolve 1 mg of 2-(Cyclohexylamino)phenol hydrochloride in 1 mL of methanol. Dilute this stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI-MS Conditions:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • MS/MS Conditions:

    • Precursor Ion Selection: Isolate the [M+H]+ ion (predicted m/z 192.15).

    • Collision Gas: Argon

    • Collision Energy: Ramp from 10 to 40 eV to observe the fragmentation pattern.

The following diagram illustrates the general workflow for the mass spectrometry analysis.

ms_workflow Sample Sample Preparation Infusion Direct Infusion / LC Introduction Sample->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI MS1 MS1: Precursor Ion Selection (m/z 192.15) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Data Data Acquisition & Interpretation MS2->Data

Caption: General workflow for ESI-MS/MS analysis.

HPLC-UV Method (Illustrative)

This method is based on established methodologies for structurally similar compounds.[6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (based on the phenol chromophore).

  • Injection Volume: 10 µL.

Conclusion

The mass spectrometric fragmentation of 2-(Cyclohexylamino)phenol hydrochloride is predicted to be a rich source of structural information, enabling its unambiguous identification. The key fragmentation pathways involve alpha-cleavage, neutral losses, and ring fragmentation. While MS provides the most detailed structural data, HPLC-UV offers a robust and cost-effective alternative for routine quantitative analysis. The choice of analytical technique will ultimately depend on the specific research or quality control objective.

References

  • Journal of the American Society for Mass Spectrometry. Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. ACS Publications. Available at: [Link]

  • PubChem. 2,2'-(Cyclohexylimino)bisethanol hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Protonation sites and fragmentations of para-aminophenol. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • PubChem. Phenol, 4,4'-cyclohexylidenebis[2-amino-. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11197294
  • PubChem. Ethanol, 2-(cyclohexylamino)-. National Center for Biotechnology Information. Available at: [Link]

  • SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Available at: [Link]

  • Nature. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Available at: [Link]

  • MDPI. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Available at: [Link]

  • ScienceDirect. Analytical techniques in pharmaceutical analysis: A review. Available at: [Link]

  • Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • ResearchGate. Electrospray ionization mass spectrometry (ESI-MS) and MS/MS fragmentation pattern of the peak released at 19.9 min in the HPLC chromatogram. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Chemistry Stack Exchange. Can amide bonds fragment in ESI-MS?. Available at: [Link]

  • Taylor & Francis Online. Enantioselective separation techniques in forensic analysis and clinical toxicology. Available at: [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques in Pharmaceutical Reverse Engineering. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-(Cyclohexylamino)phenol hydrochloride proper disposal procedures

Standard Operating Procedure: Logistical Management and Disposal of 2-(Cyclohexylamino)phenol Hydrochloride To maintain a compliant and safe laboratory environment, understanding the mechanistic hazards of your reagents...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Logistical Management and Disposal of 2-(Cyclohexylamino)phenol Hydrochloride

To maintain a compliant and safe laboratory environment, understanding the mechanistic hazards of your reagents is as critical as the experimental design itself. 2-(Cyclohexylamino)phenol hydrochloride (CAS: 1171154-61-2) is a specialized synthetic compound that requires stringent, causality-driven disposal protocols to mitigate environmental and regulatory risks.

Chemical Profile & Hazard Causality

Proper waste segregation requires an understanding of the molecule's structural liabilities:

  • The Phenol Moiety: Phenol derivatives are notorious for their cellular toxicity and severe environmental hazards, particularly to aquatic ecosystems[1]. They act as protein denaturants and can readily penetrate intact skin.

  • The Amine Hydrochloride Salt: While the hydrochloride salt form enhances aqueous solubility, it introduces chloride ions into the waste stream. During thermal destruction, halogenated compounds can generate corrosive hydrogen chloride (HCl) gas[2]. Consequently, this material must be routed to facilities equipped with acid-gas scrubbers.

  • Chemical Incompatibilities: The acidic nature of the hydrochloride salt means it must be kept away from strong bases to prevent exothermic deprotonation. Furthermore, exposure to strong oxidizing agents can oxidize the phenol ring into highly reactive, toxic quinone species[3].

Logistical Disposal Plan (Step-by-Step Methodology)

This self-validating protocol ensures that every waste stream is properly neutralized, segregated, and tracked from generation to final destruction.

Phase 1: Solid Waste Management

  • Collection: Gather all solid residues, contaminated weighing paper, and single-use personal protective equipment (PPE) into a chemically resistant, sealable high-density polyethylene (HDPE) container[4].

  • Segregation: Classify this container under the "Halogenated Organic Solid Waste" stream due to the chloride content. Do not mix with non-halogenated general organic waste.

  • Labeling: Affix a standardized Hazardous Waste tag[5]. The label must explicitly state: "Hazardous Waste - Toxic Organic Solid (Contains Chloride Salts)" along with the CAS number.

Phase 2: Liquid Waste and Solutions

  • Solvent Compatibility Check: If the compound is dissolved in organic solvents (e.g., DMSO, methanol), collect the mixture in a designated halogenated liquid waste carboy[4].

  • Aqueous pH Validation: For aqueous solutions, verify the pH using indicator strips before sealing the waste container. The pH should be between 5.0 and 8.0. If highly acidic, carefully neutralize to prevent pressure buildup or degradation of the storage vessel.

  • Containment: Store liquid waste containers in secondary containment trays within a designated Satellite Accumulation Area (SAA)[6]. Drain disposal is strictly prohibited[4].

Phase 3: Empty Container Decontamination

  • Triple Rinsing: Empty containers must be triple-rinsed with a compatible solvent (e.g., ethanol or methanol) to ensure all residual chemical is dissolved[4].

  • Rinsate Capture: Collect 100% of the rinsate from all three washes and transfer it to the halogenated liquid waste stream[4].

  • Defacing & Disposal: Once rendered "RCRA-empty," completely deface or remove the original manufacturer's label. The clean container can then be disposed of in the regular solid waste or recycling stream, per institutional policy[7].

Regulatory Compliance & EPA RCRA Grounding

Under the Resource Conservation and Recovery Act (RCRA), laboratories must manage chemical waste from "cradle to grave"[1]. While 2-(Cyclohexylamino)phenol hydrochloride is not specifically named on the EPA's P or U lists, its toxicological profile and halogen content require it to be managed as a characteristic hazardous waste[8]. Laboratories operating as Satellite Accumulation Areas may accumulate up to 55 gallons of hazardous waste at or near the point of generation, provided it remains under the strict control of the operator[6].

Emergency Spill Protocol

In the event of an accidental release, follow this self-validating containment loop:

  • Isolate: Evacuate non-essential personnel and increase fume hood ventilation.

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or sand[9]. Do not use combustible materials like sawdust, which may react with organic salts.

  • Recover: Carefully sweep the saturated absorbent into a hazardous waste bag using non-sparking tools. Wash the contaminated surface with a mild detergent, capturing the wash water as liquid hazardous waste[9].

Quantitative Waste Stream Summary

Waste StreamPrimary HazardEPA RCRA StatusApproved Disposal Method
Solid Powder / PPE Toxic, IrritantCharacteristic HazardousRCRA-Permitted Incineration
Organic Solutions Toxic, FlammableCharacteristic HazardousHalogenated Solvent Incineration
Aqueous Solutions Aquatic ToxicityCharacteristic HazardousSpecialized Chemical Treatment
Triple-Rinsed Bottles None (Post-Rinse)RCRA-EmptyStandard Solid Waste / Recycle

Disposal Workflow Visualization

DisposalWorkflow Title 2-(Cyclohexylamino)phenol hydrochloride Waste Triage Solid Solid Waste (Powder/PPE) Title->Solid Liquid Liquid Waste (Solutions) Title->Liquid Container Empty Containers Title->Container SolidBin Halogenated Solid Waste Stream Solid->SolidBin Direct Transfer LiquidBin Halogenated Liquid Waste Stream Liquid->LiquidBin pH Validation Rinse Triple Rinse with Solvent Container->Rinse Decontaminate Incinerator RCRA-Permitted Incineration SolidBin->Incinerator LiquidBin->Incinerator Rinse->LiquidBin Rinsate Deface Deface Label & Trash/Recycle Rinse->Deface Clean Container

Fig 1: Operational workflow for 2-(Cyclohexylamino)phenol hydrochloride waste segregation.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA Source: Environmental Protection Agency (EPA) URL: [Link]

  • RCRA | Environmental Health and Safety Source: Case Western Reserve University URL: [Link]

  • Nontarget analysis and characterization of p-phenylenediamine-quinones and -phenols Source: ResearchGate URL: [Link]

  • Pharmaceutical Waste Guidance Source: Lee County Government URL: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

Sources

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